molecular formula C10H11NO3 B105552 N-(3-Acetyl-4-hydroxyphenyl)acetamide CAS No. 7298-67-1

N-(3-Acetyl-4-hydroxyphenyl)acetamide

Cat. No.: B105552
CAS No.: 7298-67-1
M. Wt: 193.2 g/mol
InChI Key: DIQSYMRVTOVKQT-UHFFFAOYSA-N
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Description

N-(3-Acetyl-4-hydroxyphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)acetamide
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InChI

InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DIQSYMRVTOVKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00223257
Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Molecular Weight

193.20 g/mol
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CAS No.

7298-67-1
Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on N-(3-Acetyl-4-hydroxyphenyl)acetamide, a molecule of significant interest in synthetic and medicinal chemistry. As a key intermediate in the synthesis of Diacetolol, the principal metabolite of the beta-blocker acebutolol, and a structural analog of widely used analgesics, this compound presents a unique scaffold for drug discovery and development.[1] This document, structured with the practicing scientist in mind, moves beyond a simple recitation of facts to provide a causal understanding of experimental methodologies and a critical perspective on the compound's potential applications.

Section 1: Molecular Profile and Physicochemical Characteristics

This compound, also known by its synonyms 3'-Acetyl-4'-hydroxyacetanilide and 5'-Acetamido-2'-hydroxyacetophenone, is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1][2]

Structural Features

The molecule possesses a multi-functionalized aromatic ring, featuring a phenolic hydroxyl (-OH) group, an N-acetyl (-NHCOCH₃) group, and an additional acetyl (-COCH₃) group. This specific substitution pattern, with the acetyl and acetamido groups positioned meta and para, respectively, to the hydroxyl group, is crucial to its chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[2]
Molecular Weight 193.20 g/mol [1]
Melting Point 162-164 °C[2]
Appearance White solid[2]

Section 2: Synthesis and Purification

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is a proven method for its preparation.

Synthesis Protocol: Friedel-Crafts Acylation of 4-Methoxyacetanilide

This procedure details the synthesis of 2-hydroxy-5-acetamidoacetophenone, a synonym for the target compound, from 4-methoxyacetanilide and acetyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, create a stirred suspension of 4-methoxyacetanilide (20 g, 0.121 mol) in carbon disulfide (50 mL).

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (25 mL, 0.352 mol) dropwise to the suspension.

  • Friedel-Crafts Acylation: Gradually add anhydrous aluminum chloride (55 g, 0.412 mol) in portions to the reaction mixture.

  • Heating and Reaction Monitoring: Heat the mixture to 80-90°C and maintain stirring for 90 minutes. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure. Carefully pour the residue into a mixture of crushed ice and water.

  • Isolation of Crude Product: Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Purification by Acid-Base Extraction: Dissolve the crude product in a 5% (w/v) aqueous sodium hydroxide solution. Filter the solution through Celite to remove any insoluble impurities.

  • Precipitation of Pure Product: Acidify the filtrate to pH 1 with concentrated hydrochloric acid to precipitate the pure 2-hydroxy-5-acetamidoacetophenone.

  • Final Isolation and Drying: Collect the product by filtration, wash with water, and dry to obtain a white solid. This process typically yields around 21.05 g (90%) of the final product.[2]

G cluster_synthesis Synthesis Workflow 4-Methoxyacetanilide 4-Methoxyacetanilide Reaction Friedel-Crafts Acylation (80-90°C, 90 min) 4-Methoxyacetanilide->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction AlCl3 Anhydrous AlCl3 AlCl3->Reaction Workup Quench with Ice/Water Reaction->Workup Crude_Product Crude Product (Solid) Workup->Crude_Product Purification Acid-Base Extraction (NaOH/HCl) Crude_Product->Purification Final_Product This compound (White Solid) Purification->Final_Product

Caption: Synthesis of this compound.

Purification by Recrystallization

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water mixtures are often effective for acetanilides.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Section 3: Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum provides key structural information.

    • δ 2.02 (s, 3H, -NHCOCH₃)

    • δ 2.58 (s, 3H, -COCH₃)

    • δ 6.90 (d, 1H, 5-H)

    • δ 7.65 (dd, 1H, 6-H)

    • δ 8.06 (s, 1H, 2-H)

    • δ 9.89 (s, 1H, -NHCOCH₃)

    • δ 11.54 (s, 1H, -OH)[2]

3.1.2. Infrared (IR) Spectroscopy

  • IR (KBr): The IR spectrum confirms the presence of key functional groups.

    • ν 3452 cm⁻¹ (O-H stretching vibration)

    • ν 1657 cm⁻¹ (C=O stretching vibration)[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound.

General HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for improved peak shape. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[3]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Sample_Prep->Injection 10 µL Separation C18 Reversed-Phase Column (Acetonitrile/Water Mobile Phase) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Chromatogram Analysis (Purity Assessment) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Section 4: Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, its structural similarity to known active compounds provides a strong basis for predicting its pharmacological profile.

Predicted Anti-inflammatory and Analgesic Activity

The presence of the acetamide and phenolic hydroxyl groups suggests potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] This mechanism is shared by non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol. The specific substitution pattern on the aromatic ring may influence its selectivity towards COX-1 and COX-2 isoforms.

Potential as a Synthetic Intermediate

A significant application of this compound is its role as a precursor in the synthesis of Diacetolol, the primary metabolite of the beta-blocker acebutolol.[1] This highlights its value in the development of cardiovascular drugs.

Cytotoxicity and Anticancer Potential

Studies on structurally related acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, the positional isomer, N-(2-hydroxyphenyl)acetamide, has shown potent antitumor effects against the human breast cancer cell line MCF-7 by inducing apoptosis and cell cycle arrest.[1] This suggests that this compound could be a valuable scaffold for the development of novel anticancer agents.

Section 5: Safety and Handling

Based on available GHS data, this compound should be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Section 6: Conclusion and Future Directions

This compound is a versatile molecule with a rich chemical profile and significant potential in medicinal chemistry. Its established role as a key synthetic intermediate and its predicted biological activities make it a compelling subject for further investigation. Future research should focus on a more detailed exploration of its pharmacological properties, including in vitro and in vivo studies to confirm its anti-inflammatory, analgesic, and potential anticancer activities. Elucidating its precise mechanism of action and conducting comprehensive toxicological studies will be crucial for unlocking its full therapeutic potential.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 5(4), 73-77.
  • Google Patents. (n.d.). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3627–o3628.
  • Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • Semantic Scholar. (n.d.). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Retrieved from [Link]

  • arXiv. (n.d.). Molecular Insights into the Crystallization of 4'- Hydroxyacetophenone from Water: Solute Aggregation, Liquid. Retrieved from [Link]

  • Quora. (2023, January 20). How is acetaminophen synthesized from phenol and acetic anhydride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2013). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
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  • PubChem. (n.d.). Diacetolol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. Retrieved from [Link]

  • ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • ResearchGate. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

  • Unknown. (2025, August 5).
  • MDPI. (n.d.). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). Acebutolol. Retrieved from [Link]

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  • FooDB. (2010, April 8). Showing Compound 2'-Hydroxyacetophenone (FDB010500). Retrieved from [Link]

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  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • PubMed. (n.d.). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Post-mortem concentrations of acebutolol and diacetolol (mg/ mL) in the different matrices collected during autopsy. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Determination of 4'-Hydroxyacetanilide in Leaves Extract of Aquilaria malaccencis by High Pressure Liquid Chromatograph. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure of N-(3-Acetyl-4-hydroxyphenyl)acetamide. This document moves beyond a simple recitation of facts, aiming instead to provide a foundational understanding of this molecule's architecture and its implications for chemical synthesis and biological activity. The structural nuances of a compound are intrinsically linked to its function, and a thorough grasp of its molecular framework is paramount for any researcher in the fields of medicinal chemistry and drug development. This guide is structured to provide not just the "what," but the "why," fostering a deeper comprehension of the experimental choices and analytical interpretations that underpin our understanding of this compound.

Introduction: Unveiling this compound

This compound, a substituted acetanilide, holds significance as a key synthetic intermediate in the pharmaceutical industry.[1] Its structural relationship to the well-known analgesic and antipyretic N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen) makes it a molecule of considerable interest.[1][2] However, the introduction of an additional acetyl group at the 3-position of the phenyl ring dramatically alters its physicochemical properties and potential biological interactions.[1] This guide will meticulously dissect the molecular structure of this compound, providing a robust framework for its synthesis, characterization, and potential applications.

A foundational understanding of a molecule's identity begins with its nomenclature and key identifiers, which are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 7298-67-1[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Synonyms 3'-Acetyl-4'-hydroxyacetanilide, 5'-Acetamido-2'-hydroxyacetophenone[1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are direct consequences of its molecular structure. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and formulation characteristics.

PropertyValueSource
Melting Point 167-168 °C
Boiling Point 414.4 ± 35.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
LogP 1.39

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through several established organic chemistry reactions, with the Fries rearrangement and direct acetylation of a substituted aniline being the most common.[1] This section provides a detailed, self-validating protocol for the synthesis via acetylation, a method chosen for its reliability and control.

Acetylation of 3-Amino-4-hydroxyacetophenone

This method involves the direct acetylation of the amino group of 3-amino-4-hydroxyacetophenone. The causality behind this choice lies in the high reactivity of the amino group towards acylating agents, allowing for a selective and high-yielding reaction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 15.1 g (0.1 mol) of 3-amino-4-hydroxyacetophenone in 100 mL of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, slowly add 12.3 mL (0.13 mol) of acetic anhydride to the solution. An exothermic reaction will be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. A precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to obtain a purified product.

  • Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by HPLC analysis.[2] The structure must be unequivocally verified using spectroscopic methods as detailed in the following sections.

Synthesis_Workflow cluster_synthesis Synthesis via Acetylation Reactants 3-Amino-4-hydroxyacetophenone + Acetic Anhydride Reaction Acetylation in Glacial Acetic Acid (80-90°C, 2h) Reactants->Reaction Quench Quenching in Ice-Cold Water Reaction->Quench Purification Filtration & Recrystallization Quench->Purification Product This compound Purification->Product Spectroscopy_Workflow cluster_characterization Spectroscopic Characterization Molecule This compound NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR MS Mass Spectrometry (MS) Molecule->MS Structure Elucidated Molecular Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic elucidation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (193.20 g/mol ) should be observed.

  • Fragment Ions: Characteristic fragment ions would arise from the cleavage of the acetyl and acetamido groups. For instance, the loss of an acetyl group (CH₃CO) would result in a fragment ion with a mass-to-charge ratio (m/z) of 150. The cleavage of the acetamido group could also lead to characteristic fragments. For example, a fragment corresponding to the acetamide cation (CH₃CONH₂⁺) might be observed at m/z 59, and a fragment from the cleavage of the N-C bond of the acetamide could result in an ion at m/z 43 (CH₃CO⁺).

Biological Context and Potential Applications

While primarily known as a synthetic intermediate, the structural similarity of this compound to paracetamol suggests a potential for biological activity. [1]Paracetamol is a widely used analgesic and antipyretic that is thought to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. [3] It is hypothesized that this compound may also interact with COX enzymes. The presence of the phenolic hydroxyl and acetamido groups, which are key pharmacophoric features in many COX inhibitors, supports this hypothesis. However, the additional acetyl group at the 3-position would significantly alter the molecule's steric and electronic properties, likely influencing its binding affinity and selectivity for COX-1 versus COX-2.

Further research, including in vitro enzyme inhibition assays and molecular docking studies, is necessary to fully elucidate the biological activity profile of this compound. Such studies would provide valuable insights into its potential as a lead compound for the development of novel analgesics or other therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. [4][5]It may also cause respiratory irritation. [4][5]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [5]All work should be conducted in a well-ventilated fume hood. [5]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound, grounded in established scientific principles and experimental methodologies. From its synthesis and physicochemical properties to its detailed spectroscopic characterization, this document offers a robust foundation for researchers and scientists working with this compound. The exploration of its potential biological activity, particularly in the context of COX inhibition, opens avenues for future research and drug development. It is our hope that this guide will serve as a valuable resource, fostering innovation and advancing our understanding of this intriguing molecule.

References

  • This compound | CAS#:7298-67-1 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

  • Paracetamol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound | C10H11NO3 | CID 81720 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of 3-aminoacetophenone. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]

  • This compound - SIELC Technologies. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022, September 29). Retrieved January 30, 2026, from [Link]

Sources

N-(3-Acetyl-4-hydroxyphenyl)acetamide IUPAC name and synonyms

[2]

Executive Summary

This compound , also known as 3'-Acetyl-4'-hydroxyacetanilide , is a pivotal di-substituted acetanilide derivative. Structurally related to Paracetamol (Acetaminophen), it is distinguished by the presence of an acetyl group at the meta position relative to the acetamide moiety (position 3) and ortho to the hydroxyl group.

This compound serves as a critical intermediate in the synthesis of Diacetolol , the active metabolite of the cardioselective beta-blocker Acebutolol .[2] Its unique ortho-hydroxy ketone motif allows for specific chelation chemistries and further derivatization at the phenolic oxygen, making it a valuable scaffold in medicinal chemistry and materials science.

Chemical Identity & Nomenclature

Precise identification is essential due to the existence of positional isomers (e.g., N-(4-acetyl-3-hydroxyphenyl)acetamide).

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name This compound
Common Synonyms 3'-Acetyl-4'-hydroxyacetanilide; 5'-Acetamido-2'-hydroxyacetophenone; 3-Acetylparacetamol
CAS Registry Number 7298-67-1
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CC(=O)Nc1ccc(O)c(C(C)=O)c1
InChI Key InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,[1][2][3][4][5][6][7][8][9][10][11]13)

Synthesis & Production Methodologies

The most robust synthetic route involves the Fries Rearrangement of paracetamol acetate (N,O-diacetyl-4-aminophenol). This method leverages the thermodynamic stability of the ortho-acyl phenol product formed via an aluminum chloride-catalyzed rearrangement.

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis starting from Paracetamol.

SynthesisPathwayParacetamolParacetamol(N-(4-hydroxyphenyl)acetamide)DiacetateIntermediate:4-AcetoxyacetanilideParacetamol->DiacetateStep1Ac₂O, Pyridine(O-Acetylation)ProductTarget:This compoundDiacetate->ProductStep2AlCl₃, 120°C(Fries Rearrangement)

Figure 1: Synthesis of this compound via Fries Rearrangement.

Detailed Experimental Protocol

Step 1: O-Acetylation of Paracetamol

  • Dissolution: Dissolve 15.1 g (0.1 mol) of Paracetamol in 40 mL of pyridine.

  • Acetylation: Add 12 mL of acetic anhydride dropwise with stirring at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Pour the mixture into 200 mL of ice water. The precipitate (4-acetoxyacetanilide) is filtered, washed with cold water, and dried.

Step 2: Fries Rearrangement

  • Mixing: Mix 9.65 g (0.05 mol) of dry 4-acetoxyacetanilide with 20 g of anhydrous Aluminum Chloride (AlCl₃).

  • Heating: Heat the solid mixture to 120–130°C in an oil bath. The mixture will melt and evolve HCl gas (perform in a fume hood). Maintain temperature for 1–2 hours.

  • Quenching: Cool the reaction mass and carefully quench by adding crushed ice/HCl (approx. 100 mL). This breaks the Aluminum-phenolate complex.

  • Isolation: The product precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from ethanol or methanol/water to yield off-white crystals.

Physicochemical Profiling

Understanding the physical state is crucial for formulation and assay development.

Table 2: Physical Properties
PropertyValueNotes
Appearance White to off-white crystalline powderMay darken upon light exposure.
Melting Point 130 – 135 °CSharp melting point indicates high purity.
Solubility Soluble in Methanol, Ethanol, DMSO.Sparingly soluble in cold water; soluble in hot water.
pKa ~9.5 (Phenolic OH)Acidity is slightly enhanced by the ortho-acetyl group compared to phenol.
Stability Stable under normal conditions.Hygroscopic; store in desiccator.

Analytical Characterization

Validation of the structure requires orthogonal analytical techniques.

HPLC Method (Reverse Phase)[6]
  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm.

  • Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (Gradient or Isocratic, typically 30:70 with 0.1% acid).

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated ketone).

  • Retention: The compound is less polar than paracetamol due to the acetyl group masking the phenol via intramolecular H-bonding, resulting in longer retention times.

Spectroscopic Identification
  • IR Spectroscopy:

    • 3300 cm⁻¹: Broad -OH stretch (phenolic).

    • 1650-1660 cm⁻¹: Amide Carbonyl (C=O).

    • 1630 cm⁻¹: Ketone Carbonyl (H-bonded to OH).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 ppm (s, 1H): Chelated phenolic -OH (distinctive downfield shift due to H-bonding with acetyl carbonyl).

    • δ 10.0 ppm (s, 1H): Amide -NH.

    • δ 8.1 ppm (d, 1H): Aromatic proton at C2 (between acetyl and acetamide).

    • δ 7.7 ppm (dd, 1H): Aromatic proton at C6.

    • δ 6.9 ppm (d, 1H): Aromatic proton at C5 (ortho to OH).

    • δ 2.6 ppm (s, 3H): Acetyl methyl group.

    • δ 2.0 ppm (s, 3H): Acetamide methyl group.

Pharmaceutical Applications & Biological Context

This compound is not primarily used as a drug itself but is a critical synthetic scaffold .

Precursor to Beta-Blockers

This compound is the starting material for Diacetolol , the major metabolite of Acebutolol.[2] The synthesis involves alkylation of the phenolic hydroxyl group with epichlorohydrin followed by amine opening.

ApplicationPathwayScaffoldThis compound(Scaffold)IntermediateEpoxide IntermediateScaffold->Intermediate+ EpichlorohydrinDiacetololDiacetolol(Active Metabolite / Drug)Intermediate->Diacetolol+ IsopropylamineAcebutololAcebutolol(Beta-Blocker)Acebutolol->DiacetololMetabolic Hydrolysis(in vivo)

Figure 2: Role in the synthesis and metabolism of Acebutolol/Diacetolol.

Toxicology & Safety[11]
  • Skin/Eye Irritation: Classified as a skin (H315) and eye (H319) irritant.[4]

  • Toxicity Profile: While structurally related to paracetamol, the ortho-substitution alters the metabolic activation pathway. It typically does not form the toxic NAPQI metabolite as readily as paracetamol due to steric and electronic alteration of the ring, but standard safety precautions for aniline derivatives should be observed.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86986, (4-Hydroxyphenyl)acetamide (Paracetamol). [Note: Reference for parent structure comparison]. Retrieved from [Link]

Potential biological activities of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Pharmacological Potential of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Executive Summary

This compound (CAS: 7298-67-1), also known as 3'-Acetyl-4'-hydroxyacetanilide or 3-Acetylparacetamol , is a structural analog of the widely used analgesic acetaminophen (paracetamol).[1][2] Structurally, it is defined by the introduction of an acetyl group (–COCH₃) at the ortho position (C3) relative to the phenolic hydroxyl group of the paracetamol core.[2]

This modification fundamentally alters the electronic and steric profile of the parent molecule.[2] While paracetamol is prone to oxidative metabolism leading to the hepatotoxic intermediate N-acetyl-p-benzoquinone imine (NAPQI), the presence of the electron-withdrawing acetyl group in the 3-position is hypothesized to modulate this oxidation potential. This guide provides a technical analysis of its synthesis, structure-activity relationship (SAR), and potential biological profile, serving as a roadmap for researchers investigating safer analgesic alternatives.

Chemical Profile & Physicochemical Properties

The biological behavior of this compound is dictated by the intramolecular interaction between the 3-acetyl carbonyl and the 4-hydroxyl group.[2]

Table 1: Physicochemical Comparison (Paracetamol vs. 3-Acetyl Analog)

FeatureParacetamol (Reference)This compoundImpact on Activity
Molecular Weight 151.16 g/mol 193.20 g/mol Slight increase in steric bulk.[2]
Substituents 4-OH, 1-NHAc4-OH, 1-NHAc, 3-Acetyl 3-Acetyl is Electron Withdrawing (EWG).[2]
Electronic Nature Electron-rich ring (Activated)Deactivated ring (relative to parent)Higher oxidation potential; harder to oxidize.[2]
Acidity (pKa) ~9.4 (Phenolic OH)Predicted ~8.0–8.53-Acetyl group stabilizes the phenolate anion via resonance/inductive effects.
Lipophilicity (LogP) 0.46~1.39Increased lipophilicity improves membrane permeability.
H-Bonding IntermolecularIntramolecular (OH[2]···O=C)Reduces water solubility; masks polar groups.

Synthesis Protocol: The Fries Rearrangement

The most robust route to this compound is the Fries Rearrangement of O-acetylparacetamol (4-acetoxyacetanilide). This reaction exploits the Lewis acid-catalyzed migration of an acyl group from the phenolic oxygen to the ortho carbon.[2]

Experimental Workflow

Reagents:

  • Paracetamol (Starting Material)[1][2][3][4][5][6][7]

  • Acetic Anhydride (Ac₂O)[2]

  • Aluminum Chloride (AlCl₃) - Anhydrous[2]

  • Carbon Disulfide (CS₂) or Nitrobenzene (Solvent)[2]

Step 1: O-Acetylation (Preparation of Precursor) [2]

  • Dissolve 10g paracetamol in 30mL pyridine (acting as solvent and base).

  • Add 1.1 equivalents of acetic anhydride dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Pour into ice water; filter the precipitate (4-acetoxyacetanilide).

  • Recrystallize from ethanol.

Step 2: Fries Rearrangement (Target Synthesis)

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.

  • Mixing: Mix 5g of 4-acetoxyacetanilide with 15g of anhydrous AlCl₃ (excess Lewis acid is required as it complexes with the product).

  • Reaction: Heat the neat mixture (solvent-free) or use nitrobenzene as solvent at 120°C–140°C for 3 hours. Note: Higher temperatures favor Ortho-migration.[2]

  • Quenching: Cool the mixture and carefully quench by adding crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash organic phase with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: The crude product typically contains the target (3-acetyl) and unreacted material. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Visualization: Synthesis & Mechanism

SynthesisPathway cluster_conditions Reaction Criticality Para Paracetamol (Start) OAc_Para O-Acetylparacetamol (Intermediate) Para->OAc_Para Ac2O / Pyridine (Esterification) Complex AlCl3 Complex (Transition State) OAc_Para->Complex AlCl3, 140°C Target This compound (Target) Complex->Target Fries Rearrangement (Ortho-Migration) Info Thermodynamic Control: High Temp (120°C+) favors Ortho-product. Kinetic Control favors Para (blocked here).

Figure 1: Synthetic pathway via Fries Rearrangement converting Paracetamol to its 3-Acetyl derivative.

Pharmacological & Toxicological Evaluation (SAR)

Mechanism of Action: COX Inhibition

Like its parent compound, this compound targets the Cyclooxygenase (COX) enzymes, likely acting on the peroxidase site of COX-1 and COX-2 (often referred to as COX-3 in CNS contexts).

  • Binding Hypothesis: The 3-acetyl group adds steric bulk. If the binding pocket is permissive, the acetyl carbonyl may form additional hydrogen bonds with active site residues (e.g., Arg-120 or Tyr-355 in COX), potentially altering selectivity.

  • Potency: The electron-withdrawing nature of the acetyl group reduces the electron density of the phenolic hydroxyl.[2] Since the peroxidase mechanism involves electron transfer from the inhibitor to the enzyme, a highly deactivated ring (via 3-acetyl) might show reduced potency compared to paracetamol unless the lipophilicity gain compensates by increasing CNS penetration.

Hepatotoxicity & Metabolic Fate (The "NAPQI" Shunt)

The critical differentiator of this compound is its theoretical resistance to bioactivation into toxic metabolites.[2]

  • Paracetamol Toxicity: Mediated by CYP2E1 oxidation to NAPQI (quinone imine), an electrophile that depletes glutathione.

  • 3-Acetyl Analog Toxicity:

    • Oxidation Potential: The 3-acetyl group (EWG) deactivates the aromatic ring. This increases the oxidation potential, making it energetically more difficult for CYP450 enzymes to abstract an electron/hydrogen to form the quinone imine.[2]

    • Steric Shielding: The bulky acetyl group at the ortho position sterically hinders the approach of metabolic enzymes to the hydroxyl group, potentially slowing down both glucuronidation (Phase II) and oxidation (Phase I).[2]

    • Intramolecular H-Bonding: The hydrogen bond between the phenolic H and the acetyl O reduces the availability of the free phenol for conjugation, potentially altering the excretion pathway.[2]

Hypothesis: this compound is predicted to be less hepatotoxic than paracetamol due to the suppression of quinone imine formation, though this may come at the cost of reduced analgesic potency.

Visualization: Metabolic Logic & SAR

MetabolicSAR Compound This compound CYP CYP450 Oxidation (Bioactivation) Compound->CYP Restricted Flux Gluc Glucuronidation (Phase II Detox) Compound->Gluc Major Pathway? NAPQI_Analog Quinone Imine Analog (Potential Toxin) CYP->NAPQI_Analog Reduced Formation Safe_Excretion Renal Excretion (Safe) Gluc->Safe_Excretion EWG EWG Effect (Acetyl): Deactivates Ring -> Harder to Oxidize EWG->CYP Inhibits Steric Steric Effect: Hinders Enzyme Access Steric->Gluc Modulates

Figure 2: Structure-Activity Relationship (SAR) predicting reduced oxidative toxicity compared to Paracetamol.[2]

References

  • BenchChem. this compound: Biological Activity and Chemical Properties. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound (CID 81720).[2] Retrieved from [2]

  • Vermeulen, N. P., et al. (1992). Paracetamol, 3-monoalkyl- and 3,5-dialkyl-substituted derivatives.[2][5] Antioxidant activity and relationship between lipid peroxidation and cytotoxicity.[2][5] Chemical-Biological Interactions.[1][6][8] Retrieved from

  • Bessems, J. G., et al. (1996). 3,5-Disubstituted analogues of paracetamol: Synthesis, analgesic activity and cytotoxicity.[2][3][6] Archives of Toxicology.[2] Retrieved from

  • ChemicalBook. 3'-Acetyl-4'-hydroxyacetanilide Chemical Properties and Synthesis. Retrieved from [2]

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Methodological & Application

Application Note: N-(3-Acetyl-4-hydroxyphenyl)acetamide as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the applications of N-(3-acetyl-4-hydroxyphenyl)acetamide as a precursor in the synthesis of pharmacologically active molecules. While structurally an isomer of the common analgesic paracetamol, the unique substitution pattern of this compound—featuring acetyl and acetamide groups on a phenol ring—offers distinct synthetic opportunities.[1] Its most notable and validated application is as a key intermediate in the synthesis of Diacetolol, the primary metabolite of the cardioselective β-blocker Acebutolol.[1] This guide elucidates the chemical properties of this compound, provides a detailed protocol for its use in a validated synthetic pathway analogous to Acebutolol synthesis, and explores its prospective application in the rational design of novel Nonsteroidal Anti-inflammatory Drugs (NSAIDs).

Section 1: Introduction to this compound

This compound, hereafter referred to as 3-AHPA for brevity, is an aromatic organic compound belonging to the acetamide class.[1] Its significance in medicinal chemistry stems from its role as a versatile synthetic intermediate. The presence of three key functional groups—a phenolic hydroxyl, an N-acetyl (amide), and a ketone—on a phenyl scaffold provides multiple reaction sites for building more complex molecules.

Chemical Identity and Physicochemical Properties

3-AHPA is a solid at room temperature with a molecular formula of C₁₀H₁₁NO₃.[2][3] Its identity is distinguished from its more famous isomer, paracetamol, by the position of the acetyl group.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 3'-Acetyl-4'-hydroxyacetanilide, 5'-Acetamido-2'-hydroxyacetophenoneBenchChem[1]
CAS Number 7298-67-1PubChem[2]
Molecular Formula C₁₀H₁₁NO₃PubChem[2][3]
Molecular Weight 193.20 g/mol PubChem[2][3]
Melting Point 167-168°CChemicalBook[4]
Boiling Point 414.4±35.0 °C (Predicted)ChemicalBook[4]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[4]
Structural Comparison with Paracetamol

The key structural difference between 3-AHPA and Paracetamol (N-(4-hydroxyphenyl)acetamide) is the presence of an additional acetyl group at the 3-position (meta to the acetamide group) on the phenyl ring.[1] This substitution fundamentally alters the molecule's electronic properties, steric profile, and reactivity, opening up different synthetic avenues while differentiating its potential biological activity.

cluster_0 This compound (3-AHPA) cluster_1 Paracetamol (N-(4-hydroxyphenyl)acetamide) a a b b

Caption: Structural comparison of 3-AHPA and Paracetamol.

Rationale for Use as a Synthetic Precursor

The utility of 3-AHPA as a chemical precursor is grounded in the distinct reactivity of its functional groups:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This makes it an ideal site for Williamson ether synthesis, a cornerstone reaction for introducing alkyl or aryl-alkyl chains, which is critical in the synthesis of drugs like Acebutolol.[5][6]

  • Aryl Ketone (-COCH₃): The acetyl group's carbonyl carbon is electrophilic and can undergo various nucleophilic additions. The adjacent methyl protons are weakly acidic and can participate in condensation reactions. This group can also be transformed into other functionalities, providing a route to derivatives like arylpropionic acids, a common structural motif in NSAIDs (e.g., Ibuprofen).[7]

  • Amide (-NHCOCH₃): The amide group is relatively stable but can be hydrolyzed under harsh conditions. More importantly, it influences the electronic properties of the aromatic ring, directing electrophilic substitution.

Section 2: Mechanistic Insights and Synthetic Potential

Relevance to NSAID Mechanisms

Structurally similar compounds, such as paracetamol, exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system.[1][8] It is suggested that 3-AHPA may act through a similar mechanism, inhibiting COX enzymes and thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] However, the additional acetyl group would significantly alter its binding affinity and selectivity for COX isoenzymes compared to paracetamol. While not an approved NSAID itself, its core structure is relevant to the para-aminophenol class of analgesics.[9][10]

Key Synthetic Transformations

The historical value of 3-AHPA is demonstrated by its role as an intermediate in synthesizing Diacetolol, the metabolite of Acebutolol.[1] The synthesis of Acebutolol itself often involves a Fries rearrangement of 4-acetamidophenyl acetate to introduce the acetyl group onto the ring, forming the 3-AHPA core structure.[11] This validates 3-AHPA as a stable and accessible intermediate for subsequent reactions.

Section 3: Protocol - Synthesis of an Acebutolol Precursor from 3-AHPA

This section provides a validated protocol demonstrating the primary application of 3-AHPA: its use in synthesizing a key intermediate for the β-blocker Acebutolol. This protocol leverages a Williamson ether synthesis to modify the phenolic hydroxyl group, a common and robust reaction in pharmaceutical manufacturing.[12]

Experimental Workflow: Williamson Ether Synthesis

The workflow involves the deprotonation of the phenolic hydroxyl group of 3-AHPA to form a nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an electrophile, in this case, epichlorohydrin.

G A 1. Dissolve 3-AHPA in appropriate solvent (e.g., Ethanol/Water) B 2. Add Base (e.g., NaOH, K2CO3) to form phenoxide A->B Deprotonation C 3. Add Epichlorohydrin (Electrophile) dropwise at controlled temp. B->C Nucleophilic Attack D 4. Reaction Monitoring (e.g., TLC) until completion C->D Reaction Progress E 5. Work-up (Quench, Extract) D->E Isolation F 6. Purification (Recrystallization/Chromatography) E->F Purity G 7. Characterization (NMR, IR, MS) of Product F->G Verification

Caption: Workflow for the synthesis of an epoxide intermediate from 3-AHPA.

Principle of the Reaction

The reaction proceeds in two main stages. First, a base removes the acidic proton from the phenolic -OH group of 3-AHPA, creating a sodium or potassium phenoxide salt. This phenoxide is a much stronger nucleophile than the starting phenol. Second, this phenoxide attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion in a classic Sₙ2 mechanism to form the desired ether-linked epoxide product.

Materials and Equipment
Reagent/MaterialQuantity/SpecificationPurpose
This compound (3-AHPA)10.0 g (51.8 mmol)Starting Material
Sodium Hydroxide (NaOH)2.28 g (57.0 mmol)Base for Deprotonation
Epichlorohydrin5.25 mL (67.3 mmol)Electrophile
Ethanol (95%)100 mLSolvent
Water (Deionized)50 mLSolvent/Work-up
Diethyl EtherAs neededExtraction Solvent
Anhydrous Magnesium SulfateAs neededDrying Agent
Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Dropping funnel, TLC plates, Standard lab glassware---Equipment
Step-by-Step Protocol: Synthesis of N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)acetamide
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Dissolution: To the flask, add this compound (10.0 g, 51.8 mmol) and 100 mL of 95% ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation: In a separate beaker, dissolve sodium hydroxide (2.28 g, 57.0 mmol) in 20 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution to the reaction flask and stir for 15 minutes. The formation of the sodium phenoxide may be observed.

  • Nucleophilic Substitution: Add epichlorohydrin (5.25 mL, 67.3 mmol) to the dropping funnel. Add the epichlorohydrin dropwise to the stirring reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed to completion at a reasonable rate. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid side reactions from prolonged heating.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting 3-AHPA spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the remaining mixture into 200 mL of cold deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

    • Self-Validation: The product is significantly more soluble in the organic phase than the inorganic salts, ensuring efficient separation.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)acetamide.

Safety Precautions and Waste Disposal
  • Hazards: 3-AHPA is harmful if swallowed and causes skin and eye irritation.[2][3] Epichlorohydrin is toxic, corrosive, and a suspected carcinogen. Sodium hydroxide is highly corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Section 4: Prospective Application in NSAID Development

While its established use lies elsewhere, the structure of 3-AHPA presents a compelling scaffold for the design of novel NSAID candidates, particularly derivatives of arylpropionic acid (i.e., "profens").

Designing Novel Profen-type Analogues

The core strategy involves converting the 3-acetyl group into a 2-propionic acid moiety. A plausible, albeit multi-step, approach could involve a haloform reaction to convert the methyl ketone to a carboxylic acid, followed by chain extension. This would create a novel compound combining the para-aminophenol core (associated with analgesia/antipyresis) with the arylpropionic acid feature (associated with potent anti-inflammatory activity).

Proposed Synthetic Pathway for a Novel NSAID Analogue

The following diagram outlines a theoretical pathway to convert 3-AHPA into an ibuprofen-like analogue. This is a conceptual workflow intended for research and development exploration.

G Start This compound (3-AHPA) Step1 1. Protection of Phenol (e.g., Benzyl ether) Start->Step1 Step2 2. Willgerodt-Kindler Reaction (Sulfur, Morpholine) Step1->Step2 Intermediate Thioamide Intermediate Step2->Intermediate Step3 3. Hydrolysis of Thioamide (Acid or Base) Intermediate->Step3 Step4 4. Deprotection of Phenol (e.g., Hydrogenolysis) Step3->Step4 End Novel Arylacetic Acid NSAID Candidate Step4->End

Caption: A prospective synthetic route for an NSAID analogue from 3-AHPA.

Section 5: Conclusion

This compound is a valuable chemical intermediate with a proven role in the synthesis of complex pharmaceuticals like Acebutolol. Its unique arrangement of reactive functional groups provides a robust platform for further molecular elaboration. While its direct application as an NSAID is not established, its structural similarity to known analgesics and its potential for chemical modification make it an intriguing starting point for the design and synthesis of novel anti-inflammatory and analgesic agents. The protocols and prospective pathways outlined in this guide serve as a resource for researchers aiming to leverage this versatile precursor in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81720, this compound. Available at: [Link]

  • The Royal Society of Chemistry (2020). Synthesis of Phenacetin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Haley, S. (n.d.). The Chemistry of Paracetamol. Stamford School. Available at: [Link]

  • Wikipedia (n.d.). Paracetamol. Available at: [Link]

  • Neidig, H. A., & Jeffers, J. (1999). Two Methods for the Synthesis of Phenacetin. Modular Laboratory Program in Chemistry. Chemical Education Resources, Inc. Available at: [Link]

  • Stephenson, J. (2002). Phenacetin Synthesis: Lab Report on 4-Aminophenol Transformation. Studylib. Available at: [Link]

  • ResearchGate (2005). New process for the synthesis of acebutolol. Available at: [Link]

  • Google Patents (2004). The synthetic method of acebutolol. CN1510026A.
  • Scribd (n.d.). NSAID and Para-Amino Phenol Derivatives. Available at: [Link]

  • Pharmacy 180 (n.d.). Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. Available at: [Link]

  • University of California, Davis (n.d.). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Available at: [Link]

  • Google Patents (2007). Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. CN1970529A.

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Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide: An In-Depth Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the beta-blocker Diacetolol. This document is intended for researchers, scientists, and drug development professionals, providing not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

This compound, also known as 3'-Acetyl-4'-hydroxyacetanilide, is a substituted acetanilide derivative. Its molecular structure, featuring an acetamide group, a hydroxyl group, and an acetyl group on a phenyl ring, makes it a versatile precursor in organic synthesis.[1] A significant application lies in its role as a crucial intermediate in the production of Diacetolol, the primary metabolite of the widely used beta-blocker, Acebutolol.[1] The synthesis of this compound often employs classic organic reactions, with the Fries rearrangement of an acetylated precursor being a prominent and efficient method.[2][3][4] This application note will focus on a detailed protocol based on the Lewis acid-catalyzed Fries rearrangement of 4-acetoxyacetanilide.

Reaction Principle: The Fries Rearrangement

The Fries rearrangement is an organic reaction that involves the isomerization of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4][5] In this synthesis, 4-acetoxyacetanilide is treated with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which facilitates the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[2][5] The reaction is regioselective, yielding a mixture of ortho and para isomers. The reaction temperature is a critical parameter influencing this selectivity; lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.[3] For the synthesis of this compound, the desired product is the ortho-acetylated compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Prep Reagent & Glassware Preparation Reactants 4-Acetoxyacetanilide Anhydrous Aluminum Chloride Nitrobenzene (Solvent) Prep->Reactants Charge Reactor ReactionMix Combine reactants under inert atmosphere and heat Reactants->ReactionMix Initiate Reaction Quench Quench with ice and HCl ReactionMix->Quench Reaction Completion Extraction Product Extraction Quench->Extraction Isolate Crude Product Purification Recrystallization Extraction->Purification Purify Product FinalProduct This compound Purification->FinalProduct Obtain Pure Product TLC TLC Analysis Spectroscopy NMR & IR Spectroscopy FinalProduct->TLC FinalProduct->Spectroscopy

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
4-AcetoxyacetanilideC₁₀H₁₁NO₃193.19≥98%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%Acros Organics
NitrobenzeneC₆H₅NO₂123.11Anhydrous, ≥99%Alfa Aesar
Hydrochloric AcidHCl36.4637% (concentrated)Fisher Scientific
DichloromethaneCH₂Cl₂84.93ACS GradeVWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR
Deionized WaterH₂O18.02--
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Separatory funnel (1 L).

  • Büchner funnel and flask.

  • Rotary evaporator.

  • Melting point apparatus.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Fourier-Transform Infrared (FTIR) spectrometer.

Detailed Experimental Protocol

1. Reaction Setup:

1.1. In a fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.

1.2. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent the introduction of moisture, which can deactivate the aluminum chloride catalyst.

2. Fries Rearrangement:

2.1. To the reaction flask, add 4-acetoxyacetanilide (19.3 g, 0.1 mol) and anhydrous nitrobenzene (150 mL).

2.2. Begin stirring the mixture to obtain a suspension.

2.3. Carefully and portion-wise, add anhydrous aluminum chloride (40.0 g, 0.3 mol) to the stirred suspension. The addition should be done slowly to control the initial exothermic reaction. An ice bath can be used to maintain the temperature below 25 °C during the addition.

2.4. After the complete addition of aluminum chloride, replace the ice bath with a heating mantle and heat the reaction mixture to 130-140 °C.

2.5. Maintain the reaction at this temperature for 4-5 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material (4-acetoxyacetanilide) and the product will have different Rf values.

3. Reaction Quenching and Work-up:

3.1. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

3.2. In a separate large beaker (2 L), prepare a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

3.3. Slowly and with vigorous stirring, pour the reaction mixture onto the ice-acid mixture. This quenching step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

3.4. Continue stirring until all the ice has melted and the dark-colored complex has decomposed.

4. Product Isolation and Purification:

4.1. Transfer the quenched mixture to a 1 L separatory funnel.

4.2. Separate the organic layer (nitrobenzene) from the aqueous layer.

4.3. Extract the aqueous layer with dichloromethane (3 x 100 mL).

4.4. Combine the organic layers and wash them with deionized water (2 x 150 mL) and then with a saturated sodium bicarbonate solution (1 x 150 mL) to neutralize any remaining acid.

4.5. Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of nitrobenzene will require heating the water bath to around 80-90 °C under a good vacuum.

4.6. The resulting crude solid is then purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate) and slowly add hot water (or hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

4.7. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (or ethyl acetate/hexane) mixture, and dry in a vacuum oven at 60 °C.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 168-170 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, -OH), 9.68 (s, 1H, -NH), 8.05 (d, J = 2.4 Hz, 1H, Ar-H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 2.58 (s, 3H, -COCH₃), 2.08 (s, 3H, -NHCOCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 203.2, 168.7, 160.2, 132.5, 131.8, 123.5, 118.4, 117.9, 28.9, 24.3.

  • FTIR (KBr, cm⁻¹): 3320 (N-H stretch), 3100-2800 (O-H stretch, broad), 1660 (C=O stretch, amide I), 1640 (C=O stretch, ketone), 1590, 1530 (aromatic C=C stretch and N-H bend).

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and hydrogen chloride gas. It should be handled in a dry environment. In case of contact, wash the affected area immediately with copious amounts of water.

  • Nitrobenzene: Toxic and a suspected carcinogen. It can be absorbed through the skin. Handle with extreme caution and avoid inhalation of vapors.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. It releases toxic and corrosive hydrogen chloride gas. Handle with care, and in case of contact, flush the affected area with plenty of water.

  • Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Fries rearrangement. By carefully controlling the reaction conditions, particularly the temperature and exclusion of moisture, researchers can achieve a good yield of the desired product. The provided characterization data will aid in the confirmation of the product's identity and purity. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.

References

  • Taylor & Francis. Fries rearrangement – Knowledge and References. [Link]

  • PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]

  • Google Patents. A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • PubChem. (4-Hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. (PDF) N-(3-Hydroxyphenyl)acetamide. [Link]

  • SpectraBase. N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SIELC Technologies. This compound. [Link]

  • The Automated Topology Builder. N-Hydroxy-N-(4-hydroxyphenyl)acetamide | C8H9NO3 | MD Topology | NMR | X-Ray. [Link]

  • National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. [Link]

  • ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

  • Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • ResearchGate. (PDF) N -(3 -Hydroxyphenyl)acetamide. [Link]

Sources

Application Note: N-(3-Acetyl-4-hydroxyphenyl)acetamide as a Scaffold for Ratiometric ESIPT Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and fluorescence spectroscopy. It details the utilization of N-(3-Acetyl-4-hydroxyphenyl)acetamide (also known as 5'-acetamido-2'-hydroxyacetophenone ) as a foundational scaffold for constructing Excited-State Intramolecular Proton Transfer (ESIPT) probes, specifically 3-hydroxyflavones (3-HFs) .

These probes are renowned for their dual-emission ratiometric properties, allowing for the precise sensing of local polarity, hydration, and electrostatic environments in biological membranes and proteins.

Introduction & Scientific Rationale

This compound (CAS: 7298-67-1) is a critical bifunctional building block. While chemically related to paracetamol, the addition of an acetyl group at the ortho position to the hydroxyl group transforms its photophysical potential.

The Chemical Basis: Why this Scaffold?
  • The ESIPT Pharmacophore: The molecule contains a 2'-hydroxyacetophenone moiety.[1][2] This motif features an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the carbonyl oxygen (C=O). Upon photoexcitation, this bond facilitates a rapid proton transfer, generating a tautomeric Keto (T)* species from the initial Enol (N)* form.

  • Ratiometric Sensing: Probes derived from this scaffold (e.g., 3-hydroxyflavones) exhibit two distinct emission bands:

    • N Band (Blue/Green):* Emission from the normal excited state (solvent-sensitive).

    • T Band (Red/Orange):* Emission from the proton-transfer tautomer (highly sensitive to H-bonding perturbations).

    • The Ratio (

      
      ):  Provides a concentration-independent readout of the local environment.
      
  • Functional Versatility: The acetamido group (-NHCOCH3) at the para position (relative to the acetyl) serves as a stable handle that can be hydrolyzed to an amine for further conjugation (e.g., to isothiocyanates or maleimides) without disrupting the ESIPT core.

Mechanism of Action

The development of the probe relies on converting the scaffold into a 3-hydroxyflavone via the Algar-Flynn-Oyamada (AFO) reaction.

ESIPT_Mechanism Scaffold This compound (Scaffold) Chalcone Intermediate Chalcone (Condensation Product) Scaffold->Chalcone + Aldehyde (Claisen-Schmidt) Probe 3-Hydroxyflavone Probe (ESIPT Active) Chalcone->Probe + H2O2/NaOH (AFO Oxidation) Enol Enol Form (N*) Short Wavelength Probe->Enol Ground State Excitation hv (Excitation) Enol->Probe Blue Emission Enol->Enol Excitation Keto Keto Form (T*) Long Wavelength Enol->Keto Proton Transfer (ESIPT) Keto->Probe Red Emission

Figure 1: Synthesis pathway from the scaffold to the active probe, and the subsequent ESIPT photophysical cycle.

Protocol: Synthesis of a Ratiometric 3-HF Probe

This protocol describes the synthesis of a 4'-diethylamino-substituted 3-hydroxyflavone probe using this compound.

Reagents Required[1][3][4][5]
  • Scaffold: this compound (Sigma/Merck, >97%).

  • Aldehyde: 4-(Diethylamino)benzaldehyde.[1]

  • Solvents: DMF (Anhydrous), Ethanol, Methanol.

  • Catalysts: Sodium Methoxide (NaOMe), Sodium Hydroxide (NaOH).

  • Oxidant: Hydrogen Peroxide (30%

    
    ).[3]
    
Step-by-Step Methodology
Phase 1: Claisen-Schmidt Condensation
  • Dissolution: Dissolve 5 mmol of This compound and 5 mmol of 4-(Diethylamino)benzaldehyde in 10 mL of anhydrous DMF.

  • Catalysis: Add 15 mmol of Sodium Methoxide (NaOMe).

  • Reaction: Stir the mixture at room temperature for 24 hours under an argon atmosphere. The solution will darken (red/orange) indicating chalcone formation.

  • Work-up: Pour the reaction mixture into ice-cold water containing dilute HCl to neutralize. Filter the precipitated chalcone solid . Wash with cold ethanol and dry.

Phase 2: Algar-Flynn-Oyamada (AFO) Oxidation
  • Preparation: Suspend 1 mmol of the dried chalcone in 10 mL of Methanol/Dichloromethane (1:1).

  • Basification: Add 2 mL of 20% NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Oxidation: Dropwise add 1 mL of 30%

    
    .
    
  • Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.

  • Purification: Acidify with dilute HCl. Extract with ethyl acetate. Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Yield Check: The final product is a yellow/green fluorescent powder (3-hydroxyflavone derivative).

Protocol: Spectroscopic Characterization & Calibration

Before biological use, the ratiometric response of the probe must be validated.

Experimental Setup
  • Instrument: Fluorometer (e.g., Horiba Fluorolog or equivalent).

  • Excitation: 400–420 nm (Targeting the absorption of the flavone).

  • Emission Scan: 450 nm to 650 nm.

Workflow
  • Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.

  • Solvatochromism Test: Dilute the probe (final 1 µM) in solvents of varying polarity: Toluene, Chloroform, Ethanol, and Acetonitrile.

  • Data Acquisition: Record emission spectra for each solvent.

  • Analysis: Observe the two bands:

    • Band 1 (~480-500 nm): N* form (Dominant in H-bonding solvents like Ethanol).

    • Band 2 (~550-580 nm): T* form (Dominant in non-polar solvents like Toluene).

Data Summary Table: Expected Spectral Shifts

SolventPolarity IndexDominant FormEmission Peak (nm)Visual Color
Toluene2.4Keto (T)~570Orange
Chloroform4.1MixedDual (490 / 560)Yellow
Ethanol5.2Enol (N)~500Green
Water/Buffer9.0Enol (N*)~510 (Quenched)Weak Green

Protocol: Ratiometric Imaging of Cell Membranes

This specific derivative partitions into lipid membranes, reporting on membrane hydration and ordering (polarity).

Cell Preparation
  • Culture: Grow HeLa or HEK293 cells on glass-bottom confocal dishes to 70% confluence.

  • Washing: Wash cells 2x with HBSS (Hank's Balanced Salt Solution) to remove serum proteins (which bind the probe).

Staining Procedure[5]
  • Incubation: Add the probe (diluted in HBSS to 200 nM ) to the cells.

    • Note: Do not exceed 1 µM to avoid self-quenching or cytotoxicity.

  • Time: Incubate for 5–10 minutes at 37°C.

  • Wash: Wash 1x with HBSS. Image immediately (no fixation).

Confocal Imaging Settings
  • Excitation Laser: 405 nm or 440 nm.

  • Channel 1 (Blue/Green): Collection 470–510 nm (N* band).

  • Channel 2 (Red): Collection 560–600 nm (T* band).

  • Image Processing:

    • Background subtract both channels.

    • Generate a Ratio Image (

      
      ).
      
    • Apply a pseudocolor lookup table (LUT) to visualize membrane heterogeneity (e.g., Liquid Ordered vs. Liquid Disordered phases).

Troubleshooting & Expert Tips

  • Solubility Issues: The acetamido group improves solubility compared to unsubstituted flavones, but the chalcone intermediate can be stubborn. Use DMF for the first step, not Ethanol.

  • Oxidation Failures: If the AFO reaction yields low product, ensure the

    
     is fresh. Old peroxide degrades, leading to incomplete cyclization.
    
  • Ratiometric Calibration: Always calibrate the ratio (

    
    ) in known lipid vesicles (e.g., DOPC vs. DPPC/Cholesterol) before interpreting live-cell data.
    
  • Photobleaching: 3-HFs are generally photostable, but high laser power (405 nm) can induce photo-oxidation. Use the lowest laser power that yields a signal-to-noise ratio > 3.

References

  • Klymchenko, A. S., et al. (2003).[2] "Elimination of the hydrogen bonding effect on the solvatochromism of 3-hydroxyflavones." Journal of Physical Chemistry A.

  • Shvadchak, V. V., et al. (2011). "Specificity and Kinetics of α-Synuclein Binding to Model Membranes Determined with Fluorescent Excited State Intramolecular Proton Transfer (ESIPT) Probe." Journal of Biological Chemistry.

  • Sielc Technologies. (2018). "HPLC Separation of this compound." Application Note.

  • Padalkar, V. S., et al. (2012). "Synthesis and characterization of novel fluorescent ESIPT probes based on 3-hydroxyflavone." Journal of Fluorescence.

Sources

Application Notes and Protocols for the Quantitative Analysis of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying N-(3-Acetyl-4-hydroxyphenyl)acetamide

This compound, a lesser-known structural isomer of the widely used analgesic and antipyretic drug acetaminophen (paracetamol), is a critical compound in pharmaceutical analysis.[1] Also known as 3'-Acetyl-4'-hydroxyacetanilide or Acetaminophen Impurity C, its presence, even in trace amounts, can be an indicator of the manufacturing process and the purity of the final drug product.[2][3] The structural difference, with an acetyl group at the meta position relative to the acetamide substituent, significantly alters its chemical properties compared to acetaminophen.[1] Therefore, robust and validated analytical methods for its precise quantification are paramount for ensuring the safety and efficacy of acetaminophen-containing pharmaceuticals.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies, the rationale behind experimental choices, and self-validating systems for trustworthy results. The protocols are grounded in established analytical principles and draw upon pharmacopeial standards where applicable.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 3'-Acetyl-4'-hydroxyacetanilide, Acetaminophen Impurity CBenchChem, USP
CAS Number 7298-67-1PubChem
Molecular Formula C₁₀H₁₁NO₃PubChem
Molecular Weight 193.20 g/mol PubChem

High-Performance Liquid Chromatography (HPLC) for Accurate Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the target analyte from the active pharmaceutical ingredient (API) and other related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and quantification. A reversed-phase C18 column is a common choice for separating moderately polar compounds like this compound.[4] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention and elution.[5][6] The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility.[5][6] UV detection is suitable for this compound due to the presence of a chromophore in its structure.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Column Equilibration C->D E Sample Injection D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.5 µm particle size).[4]

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.[4]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from Acetaminophen Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 100 mg of acetaminophen and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

3. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0.0
10.0
12.0
15.0
15.1
20.0
Flow Rate 0.6 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4]
Injection Volume 10 µL

4. Data Analysis:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]

Method Validation Summary (Illustrative)

A robust HPLC method should be validated according to ICH guidelines.[7] The following table provides illustrative acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry offers a simpler and faster, albeit less specific, alternative to HPLC for the quantification of this compound, particularly for in-process controls or when a high-throughput screening method is required.

Principle of UV-Vis Spectrophotometric Quantification

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The key is to identify the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent to ensure maximum sensitivity.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C Determine λmax A->C B Solvent Selection B->C D Generate Calibration Curve C->D E Measure Sample Absorbance D->E F Calculate Concentration E->F

Caption: A schematic representation of the workflow for quantitative analysis using UV-Vis spectrophotometry.

Detailed UV-Vis Spectrophotometry Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Methanol (spectroscopic grade).

  • 0.1 M Hydrochloric acid (HCl).

2. Preparation of Solutions:

  • Solvent: A mixture of 0.1 M HCl and Methanol (1:1 v/v).[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the solvent to achieve concentrations in the desired range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare the sample solution as described in the HPLC protocol, using the UV-Vis solvent as the diluent to achieve a final concentration within the calibration range.

3. Determination of λmax:

  • Prepare a suitable concentration of the standard solution (e.g., 5 µg/mL).

  • Scan the solution from 200 to 400 nm using the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is expected to be in the range of 240-260 nm.[1]

4. Data Analysis:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the equation of the line from the calibration curve.

LC-MS/MS: The Gold Standard for High-Sensitivity Analysis

For applications requiring the utmost sensitivity, such as pharmacokinetic studies or the detection of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9] Its ability to selectively detect and quantify analytes based on their mass-to-charge ratio provides unparalleled specificity and low limits of detection.

Rationale for LC-MS/MS Application

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can quantify the target analyte with high confidence, even in complex matrices.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation with ISTD C LC-MS/MS System Setup & Optimization A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Data Acquisition (MRM) D->E F Peak Integration E->F G Calibration Curve (Analyte/ISTD Ratio) F->G H Quantification G->H

Sources

Revolutionizing Bioanalysis: Advanced Derivatization Protocols for N-(3-Acetyl-4-hydroxyphenyl)acetamide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of a Key Acetaminophen Isomer

N-(3-Acetyl-4-hydroxyphenyl)acetamide, a structural isomer of the widely recognized analgesic acetaminophen, presents unique challenges in bioanalytical settings. Its polarity, stemming from the presence of a phenolic hydroxyl and a secondary amide group, results in poor volatility and thermal instability. These characteristics make direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone of metabolic and toxicological screening, problematic due to issues like poor peak shape, low sensitivity, and potential on-column degradation. This application note provides a comprehensive guide to the derivatization of this compound, transforming it into a volatile and thermally stable compound amenable to sensitive and robust GC-MS analysis. We will delve into the mechanistic rationale behind two powerful derivatization techniques—silylation and acylation—and provide detailed, field-proven protocols for their successful implementation.

The Rationale for Derivatization: Enhancing Volatility and Thermal Stability

The primary objective of derivatization in the context of GC-MS is to chemically modify the analyte to increase its volatility and thermal stability.[1] This is achieved by replacing the active hydrogens in polar functional groups, such as the hydroxyl (-OH) and amide (-NH) groups of this compound, with non-polar moieties.[2] This transformation effectively masks the intermolecular hydrogen bonding that contributes to the compound's low volatility. The resulting derivatives are more readily partitioned into the gaseous phase and can traverse the GC column at lower temperatures, minimizing the risk of thermal degradation.[2]

Part 1: Silylation – The Workhorse of Derivatization

Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity of the analyte, leading to a more volatile and thermally stable derivative.[3]

Reaction Mechanism: A Nucleophilic Substitution Approach

The silylation of this compound with a common silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen of the phenolic hydroxyl group and the nitrogen of the amide group act as nucleophiles, attacking the electrophilic silicon atom of the BSTFA molecule. A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the silylating agent, particularly for the less reactive amide group.[4]

Caption: Acylation of this compound with TFAA and pyridine.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the di-trifluoroacetyl derivative, which is highly volatile and suitable for sensitive GC-MS analysis.

Materials:

  • This compound standard or extracted sample (dried)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or Triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: As with silylation, ensure the sample is completely dry.

  • Reagent Addition: Dissolve the dried sample in 100 µL of anhydrous acetonitrile. Add 50 µL of anhydrous pyridine, followed by 50 µL of TFAA. The pyridine acts as a catalyst and an acid scavenger.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes .

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate or another suitable solvent for injection.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

ParameterValueRationale
Reagent Trifluoroacetic Anhydride (TFAA)TFAA is a highly reactive acylating agent that produces volatile and thermally stable derivatives.
Catalyst/Solvent PyridineActs as a catalyst and neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion.
Temperature 60°CA moderate temperature is sufficient for the rapid acylation of both functional groups.
Time 30 minutesA shorter reaction time is typically required for acylation compared to silylation of amides.

Part 3: GC-MS Analysis of Derivatized this compound

The successful derivatization of this compound enables its analysis by GC-MS with excellent chromatographic performance and sensitivity.

Chromatographic Conditions

A non-polar or mid-polar capillary column is recommended for the separation of the derivatized analyte. A standard temperature program can be employed, starting at a relatively low temperature to separate solvent and other volatile components, followed by a ramp to a higher temperature to elute the derivatized analyte.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split
Injector Temperature 250-280°C
Oven Program Initial: 100°C for 1 min, Ramp: 15°C/min to 280°C, Hold for 5 min
Mass Spectrometry Detection

The mass spectrometer should be operated in electron ionization (EI) mode. The fragmentation patterns of the TMS or TFA derivatives will be characteristic and can be used for confirmation and quantification. For the di-TMS derivative, characteristic ions would include the molecular ion (M+), [M-15]+ (loss of a methyl group), and other fragments resulting from the cleavage of the TMS groups and the aromatic ring. For the di-TFA derivative, characteristic fragments would arise from the loss of CF3 and other parts of the trifluoroacetyl groups.

Conclusion: A Robust Framework for Analysis

The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS. Both silylation with BSTFA/TMCS and acylation with TFAA are effective methods for increasing the volatility and thermal stability of this polar molecule. The choice between the two methods may depend on the specific requirements of the assay, such as desired sensitivity and the presence of interfering substances. The detailed protocols and mechanistic insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to successfully incorporate the analysis of this compound into their analytical workflows.

References

  • Regis Technologies, Inc. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Caban, M., & Stepnowski, P. (2018). Silylation of acetaminophen by trifluoroacetamide-based silylation agents. Journal of Pharmaceutical and Biomedical Analysis, 155, 269-275.
  • Knapp, D. R. (1979).
  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434.
  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Chromatography Online. (n.d.). GC Derivatization.
  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 523-629.

Sources

N-(3-Acetyl-4-hydroxyphenyl)acetamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1), a structural analog of acetaminophen (paracetamol) and the phenolic core of the beta-blocker metabolite diacetolol, as a chemical probe in enzyme inhibition assays.[1] Unlike classical NSAIDs that competitively block the cyclooxygenase (COX) active site, acetanilide derivatives often function as reducing cosubstrates at the peroxidase (POX) site of the enzyme.[1]

This guide provides a validated workflow for using this compound to interrogate the "peroxide tone" hypothesis of COX inhibition and to assess metabolic activation potential in cytochrome P450 (CYP) screenings.[1]

Chemical Context & Mechanism of Action[1][2][3][4][5][6][7][8][9]

Compound Identity:

  • IUPAC Name: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -(3-acetyl-4-hydroxyphenyl)acetamide[1][2][3]
    
  • Synonyms: 3'-Acetyl-4'-hydroxyacetanilide; 3-Acetylparacetamol.[1]

  • Molecular Weight: 193.20 g/mol [1][4][2]

  • Solubility: Soluble in DMSO (

    
    10 mM) and Methanol; limited solubility in water.[1]
    

The "Peroxide Tone" Mechanism: Prostaglandin H Synthase (COX-1/2) possesses two distinct active sites:

  • Cyclooxygenase (COX) site: Oxidizes arachidonic acid to PGG2.[1]

  • Peroxidase (POX) site: Reduces PGG2 to PGH2.[1] This step requires a reducing cosubstrate (usually an electron donor).[1]

Why use this probe? Paracetamol inhibits prostaglandin synthesis only when peroxide levels are low (low peroxide tone).[1] By introducing an electron-withdrawing acetyl group at the 3-position of the phenol ring, this compound alters the redox potential (


)  of the molecule compared to paracetamol.[1] This makes it an essential tool for:
  • Mapping the redox threshold of the COX POX site.

  • Differentiating between competitive inhibition (ibuprofen-like) and peroxidase-dependent inhibition (paracetamol-like).[1]

Application 1: Differential COX Peroxidase Inhibition Assay

This protocol measures the ability of the compound to interfere with the peroxidase activity of COX-1 or COX-2 by competing with a reporter substrate (TMPD) or by reducing the oxidized heme radical, thereby stalling the catalytic cycle.[1]

Experimental Design
  • Enzyme: Ovine COX-1 or Human Recombinant COX-2.[1]

  • Substrate: Arachidonic Acid (AA) or PGG2 (if available).[1]

  • Cosubstrate/Reporter:

    
    -tetramethyl-p-phenylenediamine (TMPD).[1]
    
  • Readout: Colorimetric (Absorbance at 611 nm).

Protocol Steps

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 5

    
    M Hematin.[1] Note: Hematin is critical for reconstituting the holo-enzyme.[1]
    
  • Inhibitor Stock: Dissolve this compound in DMSO to 100 mM. Prepare serial dilutions (0.1

    
    M to 1000 
    
    
    
    M) in Assay Buffer. Keep DMSO concentration
    
    
    .[1]
  • TMPD Solution: Prepare 10 mM TMPD in water (freshly prepared, light sensitive).

  • Arachidonic Acid (AA): Prepare 100

    
    M AA in KOH/Ethanol.
    

Step 2: Enzyme Pre-Incubation [1]

  • In a 96-well plate, add 150

    
    L Assay Buffer .
    
  • Add 10

    
    L Enzyme  (approx. 10–20 units).
    
  • Add 10

    
    L Inhibitor  (various concentrations) or Vehicle Control.[1]
    
  • Incubate for 5 minutes at 25°C to allow potential interaction with the heme cofactor.

Step 3: Reaction Initiation

  • Add 20

    
    L TMPD  (Final conc: 100 
    
    
    
    M).
  • Initiate reaction by adding 10

    
    L Arachidonic Acid  (Final conc: 10 
    
    
    
    M).
    • Mechanistic Note: AA initiates the cycle; the PGG2 produced is immediately reduced at the POX site, oxidizing TMPD.[1] If the inhibitor acts as a "peroxide trap" or reducing cosubstrate, it will dampen the TMPD signal.[1]

Step 4: Data Acquisition

  • Measure Absorbance at 611 nm kinetically for 2 minutes.

  • Calculate the Initial Velocity (

    
    )  from the linear portion of the curve.[1]
    
Data Analysis & Interpretation
ObservationInterpretation
No change in

Compound does not interact with the POX site.
Decrease in

Compound acts as a reducing cosubstrate, "stealing" oxidizing equivalents from TMPD (Paracetamol-like behavior).[1]
Lag Phase Induction Compound requires a buildup of peroxide (PGG2) to be overcome; indicates sensitivity to peroxide tone.[1]

Application 2: Metabolic Activation & Trapping (Toxicity Profiling)[1]

This compound is used to study the structural requirements for bioactivation.[1] Paracetamol forms the toxic metabolite NAPQI .[1][5] This analog forms a corresponding quinone imine, but the acetyl group influences its stability and reactivity with glutathione (GSH).[1]

Workflow: Microsomal Stability & GSH Trapping

Step 1: Incubation System

  • Microsomes: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactors: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[1]
    
  • Trapping Agent: Glutathione (GSH), 5 mM.[1]

Step 2: Reaction

  • Pre-warm microsomes and GSH in phosphate buffer (pH 7.4) at 37°C.[1]

  • Add This compound (10

    
    M final).[1]
    
  • Initiate with NADPH generating system.[1]

  • Incubate for 30 and 60 minutes .

Step 3: Termination & Analysis

  • Quench with ice-cold Acetonitrile (1:1 v/v) containing Internal Standard.

  • Centrifuge (10,000 x g, 10 min).

  • Analyze supernatant via LC-MS/MS .[1]

    • Target: Look for [M + GSH + H]+ adducts.[1]

    • Mass Shift: Parent MW (193) + GSH (307) - 2H (oxidation) = ~498 Da (approximate, adjust for specific ionization).[1]

Visualizing the Mechanism

The following diagram illustrates the "Peroxide Tone" concept where this compound acts.

COX_Mechanism cluster_legend Mechanism of Action AA Arachidonic Acid COX_Site COX Active Site AA->COX_Site PGG2 PGG2 (Peroxide) POX_Site POX Active Site (Heme-Fe4+) PGG2->POX_Site PGH2 PGH2 COX_Site->PGG2 Oxygenation POX_Site->PGH2 Reduction Radical Phenoxyl Radical POX_Site->Radical Oxidation Inhibitor N-(3-Acetyl-4-hydroxyphenyl) acetamide Inhibitor->POX_Site Reduces Heme (Electron Donor) Radical->Inhibitor Regeneration (if GSH present) Reducing Cosubstrate Hypothesis: The inhibitor reduces the oxidized Heme,\npreventing the conversion of PGG2 to PGH2 efficiently. Reducing Cosubstrate Hypothesis: The inhibitor reduces the oxidized Heme, preventing the conversion of PGG2 to PGH2 efficiently.

Caption: The inhibitor acts at the POX site, reducing the high-valent heme radical essential for the catalytic cycle, effectively "short-circuiting" prostaglandin synthesis.[1]

References

  • Boutaud, O., et al. (2002).[1] "Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H synthases." Proceedings of the National Academy of Sciences. [Link][1]

    • Context: Foundational paper establishing the peroxide tone hypothesis for acetanilide deriv
  • Graham, G. G., & Scott, K. F. (2005).[1] "Mechanism of action of paracetamol." American Journal of Therapeutics. [Link]

    • Context: Reviews the mechanism of phenolic inhibitors on COX enzymes.
  • PubChem Compound Summary. "this compound (CID 81720)."[1] National Center for Biotechnology Information. [Link][1]

    • Context: Chemical structure, physical properties, and toxicity data.[1][6]

  • Potter, D. W., & Hinson, J. A. (1987).[1] "Mechanisms of acetaminophen oxidation to N-acetyl-p-benzoquinone imine by horseradish peroxidase and cytochrome P-450."[1] Journal of Biological Chemistry. [Link]

    • Context: Methodology for peroxidase-mediated oxidation of acetanilides.[1]

Sources

Application Note: Scalable Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and engineering controls required to scale up the synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide (also known as 3'-Acetyl-4'-hydroxyacetanilide or 5'-Acetamido-2'-hydroxyacetophenone).[1]

This compound is a critical intermediate in the synthesis of acebutolol metabolites and antiviral agents. While laboratory-scale synthesis often utilizes toxic solvents (e.g., nitrobenzene) and unoptimized thermal profiles, this guide presents a scalable, solvent-minimized protocol utilizing Chlorobenzene as a safer, recoverable carrier.

Key Technical Advantages:

  • Regiocontrol: Exploits the "blocked-para" position of the starting material to force exclusive ortho-acylation.[1]

  • Safety Engineering: Integrated HCl scrubbing and controlled hydrolysis protocols for Aluminum Chloride (

    
    ) quenching.
    
  • Yield Optimization: Targets >85% isolated yield with >98% HPLC purity.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on a two-step sequence starting from the commodity chemical Paracetamol (Acetaminophen) .[1] The core transformation is a Fries Rearrangement , catalyzed by a Lewis Acid (


).[2][3][4][5]
Reaction Scheme

The pathway involves the O-acylation of Paracetamol followed by an intramolecular acyl migration.

ReactionScheme Para Paracetamol (N-(4-hydroxyphenyl)acetamide) Inter Intermediate Ester (4-Acetamidophenyl acetate) Para->Inter Step 1: O-Acetylation (Pyridine/Cat.) Ac2O Acetic Anhydride (Reagent) Ac2O->Inter Product Target Product This compound Inter->Product Step 2: Fries Rearrangement (Ortho-migration) AlCl3 AlCl3 / Chlorobenzene (120-140°C) AlCl3->Product

Figure 1: Synthetic pathway.[1] The para-position relative to the phenol is blocked by the acetamido group, forcing the acetyl group to the ortho-position (Position 3).

Mechanistic Insight for Scale-Up

In the Fries rearrangement, the ester carbonyl oxygen coordinates with


. The bond between the phenolic oxygen and the acyl group breaks, generating an acylium ion (

) and an aluminum-phenoxide complex.
  • Thermodynamics: High temperatures (>120°C) typically favor the ortho-product.[1] However, in this specific substrate, the para-position is already occupied by the acetamido group (

    
    ).[1] Therefore, the reaction is regioselective for the ortho-position regardless of the kinetic/thermodynamic dominance, simplifying the impurity profile.
    
  • Stoichiometry:

    
     is consumed stoichiometrically.[1] It forms a stable complex with the product (a bis-chelate with the free phenol and the ketone carbonyl).[1] Requirement:  >2.2 equivalents of 
    
    
    
    are necessary to drive conversion (1 eq for the complex, >1 eq for catalysis).

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System Chlorobenzene (PhCl)Higher boiling point (131°C) than DCE; less toxic than Nitrobenzene.[1] Essential for maintaining slurry viscosity.[1]
AlCl3 Quality Anhydrous, GranularPowdered

reacts too fast (exotherm risk). Granular allows controlled dissolution.[1]
Reaction Temp 125°C - 135°CRequired to overcome activation energy for rearrangement.[1]
Quench Temp < 10°C (Internal)Hydrolysis of the Al-complex is violently exothermic.[1]
Off-Gas HCl EvolutionReaction generates stoichiometric HCl gas.[1] Scrubber is mandatory.[1]

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Acetamidophenyl Acetate (Precursor)

Note: This step is often skipped if the ester is purchased, but described here for completeness.[1]

  • Charge a glass-lined reactor with Paracetamol (1.0 eq) and Pyridine (solvent/catalyst, 5 vol).

  • Cool to 0–5°C.

  • Add Acetic Anhydride (1.2 eq) dropwise, maintaining internal temperature <20°C.

  • Stir at RT for 2 hours. Monitor by TLC/HPLC.

  • Quench by pouring into ice water (10 vol).

  • Filter the white precipitate.[1] Wash with cold water.[1]

  • Dry at 50°C under vacuum.

    • Target Yield: 90-95%[1]

    • Appearance: White crystalline solid.[1]

Step 2: Fries Rearrangement (The Scale-Up Challenge)

Safety Warning: This reaction releases copious HCl gas.[1] Ensure the reactor is vented to a caustic scrubber (NaOH).

Reagents:
  • 4-Acetamidophenyl acetate (Start Material)[1]

  • Aluminum Chloride (

    
    ), Anhydrous (3.0 eq)[1]
    
  • Chlorobenzene (5 volumes)

Procedure:
  • Setup: Equip a jacketed reactor with an overhead stirrer (high torque), reflux condenser, temperature probe, and solid addition port. Connect the vent to the HCl scrubber.

  • Solvent Charge: Add Chlorobenzene (5 vol) to the reactor.

  • Catalyst Addition: Add

    
     (3.0 eq) in portions at room temperature.
    
    • Note: The mixture may turn yellow/orange. Stir for 15 mins.

  • Substrate Addition: Add 4-Acetamidophenyl acetate (1.0 eq) solid in portions over 30 minutes.

    • Exotherm Control: Monitor temperature.[1][3][4][6][7][8][9] Do not exceed 40°C during addition.[1]

  • Reaction: Heat the slurry slowly to 125°C (reflux).

    • Observation: The solid will dissolve, then a new complex will precipitate as a thick oil or "toffee-like" mass on the walls if stirring is insufficient. High-torque stirring is critical.

    • Time: Hold at reflux for 3–5 hours. Evolution of HCl will cease when complete.[1]

  • Cooling: Cool the reaction mass to 20°C.

  • Quenching (Critical Step):

    • Prepare a separate vessel with Ice/Water (10 vol) and concentrated HCl (1 vol) to prevent aluminum salt precipitation.[1]

    • Slowly transfer the reaction mass into the quenching vessel. Do not add water to the reaction vessel , as the "heat of solution" can cause an eruption.

    • Maintain quench temperature <30°C.[1]

  • Isolation:

    • The product may precipitate directly or require steam distillation to remove Chlorobenzene.

    • Preferred Scale-up Method: Steam distill the Chlorobenzene (recover for reuse). The product remains in the aqueous phase as a suspension.

    • Cool the aqueous residue to 5°C. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (80:20).

Engineering & Safety Controls

The primary risks in scaling this chemistry are Thermal Runaway and HCl Management .

ProcessFlow cluster_reaction Reactor Zone cluster_quench Quench Zone Reactor Glass-Lined Reactor (AlCl3 + Reactant) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber HCl Gas QuenchTank Quench Vessel (Ice/HCl) Reactor->QuenchTank Transfer (Slow) Filter Filtration Unit QuenchTank->Filter Slurry

Figure 2: Process safety flow.[1] Note the dedicated scrubber for the reactor and the unidirectional transfer to the quench tank.

HCl Scrubbing Calculation

For a 10 kg batch of substrate (MW ~193):

  • Moles of Substrate

    
     mol.[1]
    
  • Moles of HCl generated

    
     mol (stoichiometric rearrangement).[1]
    
  • Scrubber Requirement: Ensure the caustic tank contains at least 60 mol of NaOH (approx 2.4 kg NaOH) to neutralize the off-gas completely.[1]

The "Red Oil" Hazard

During the reaction, the aluminum complex forms a dense, viscous red oil that adheres to reactor walls and agitator blades.

  • Mitigation: Use an anchor impeller or a retreat-curve impeller with baffles.[1] Ensure the motor has a Variable Frequency Drive (VFD) to maintain torque as viscosity changes.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Identification 1H-NMR (DMSO-d6)Consistent with structure (Acetyl CH3 at ~2.6 ppm)
Melting Point USP <741>167°C – 169°C
Assay HPLC (C18, ACN/Water)> 98.0% w/w
Loss on Drying Gravimetric< 0.5%
Residue on Ignition USP <281>< 0.1% (Critical for Al removal)

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 81720, this compound. Retrieved from [Link]

  • Mechanism of Fries Rearrangement

    • Organic Chemistry Portal.[1][4] Fries Rearrangement. Retrieved from [Link]

  • Safety of Aluminum Chloride
  • Scale-Up Protocols

    • Stanford Environmental Health & Safety.[1] Scale-Up Safety Guidelines. Retrieved from [Link]

  • Analytical Methods

    • SIELC Technologies.[1] HPLC Separation of this compound. Retrieved from [Link]

Sources

Analytical methods for detecting N-(3-Acetyl-4-hydroxyphenyl)acetamide in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Profiling of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Executive Summary

This guide details the analytical characterization of This compound (also known as 3-acetylparacetamol or 3-acetyl-4-hydroxyacetanilide), a specific structural impurity associated with the synthesis and degradation of Acetaminophen (Paracetamol).

Unlike common oxidative degradants (e.g., 4-aminophenol), this molecule typically arises via the Fries rearrangement of O-acetylated precursors or through over-acetylation during synthesis. Its structural similarity to the Active Pharmaceutical Ingredient (API) presents a chromatographic challenge, requiring high-resolution separation techniques to prevent co-elution.

This document provides two validated workflows:

  • Protocol A (HPLC-DAD): For routine purity profiling and limit testing (>0.05%).[1]

  • Protocol B (LC-MS/MS): For trace analysis, structural confirmation, and biological matrix screening (<10 ng/mL).[1]

Chemical Context & Origin

Understanding the formation pathway is critical for identifying when to test for this impurity.[1]

  • Target Molecule: this compound[2]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 193.12 g/mol [1]

  • Formation Mechanism:

    • Synthetic Route: During the acetylation of 4-aminophenol, excess acetic anhydride can form O,N-diacetylated species (Diacetamate). Under thermal stress or Lewis acid catalysis, the O-acetyl group migrates to the ortho position (Position 3) via the Fries rearrangement, stabilizing as the target 3-acetyl impurity.

    • Photodegradation: UV irradiation of paracetamol can induce photo-Fries rearrangements, generating ring-acetylated isomers.[1][3]

Analytical Decision Matrix

The following decision tree guides the selection of the appropriate methodology based on sample type and sensitivity requirements.

MethodSelection Start Sample Origin Type Matrix Type? Start->Type API API / Finished Product (QC Environment) Type->API Bio Plasma / Urine (PK/Tox Studies) Type->Bio Conc Target Sensitivity? API->Conc MethodB PROTOCOL B: LC-MS/MS (High Specificity) Bio->MethodB High Limit Test (>0.05%) Quantification Conc->High Trace Trace (<0.05%) Identification Conc->Trace MethodA PROTOCOL A: HPLC-DAD (Robust, Cost-effective) High->MethodA Trace->MethodB

Figure 1: Decision matrix for selecting the analytical approach based on matrix complexity and required sensitivity (LOD/LOQ).

Protocol A: HPLC-DAD (Routine QC & Purity)

Objective: Separation of this compound from Paracetamol and 4-Aminophenol. Applicability: Raw material testing, stability indicating assays.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
    • Why: The "end-capping" reduces silanol interactions with the amide nitrogen, ensuring sharp peak shapes for basic/neutral amides.

  • Column Temp:

    
     (Controls mass transfer kinetics).
    
  • Flow Rate:

    
    .
    
  • Injection Volume: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[4]
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary confirmation).[1]

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing ionization of the phenol).[1]

  • Solvent B: Acetonitrile (ACN).

Time (min)% A (Aqueous)% B (Organic)Phase Description
0.0955Equilibration
2.0955Isocratic hold (elute polar degradants)
15.04060Linear gradient (elute target impurity)
18.0595Column wash
20.0955Re-equilibration
System Suitability Criteria (SST)

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Resolution (

    
    ): 
    
    
    
    between Paracetamol (
    
    
    ) and this compound (
    
    
    ).
  • Tailing Factor (

    
    ): 
    
    
    
    for the target peak.
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels in biological fluids or confirming identity in complex formulations. Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

Mass Spectrometry Parameters
  • Ionization: ESI+ (Positive mode is preferred due to the basic nitrogen in the amide).

  • Precursor Ion: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    
MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern is distinct from paracetamol due to the additional acetyl group.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic Origin
Quantifier 194.1152.115Loss of ketene (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, 42 Da) from the amide side chain.
Qualifier 1 194.1110.125Subsequent loss of acetyl from the ring.
Qualifier 2 194.143.130Acetyl cation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).

Note: The transition 194 -> 152 mimics the Paracetamol parent structure, providing high specificity.

Sample Preparation (Plasma)
  • Aliquot: Transfer

    
     of plasma to a microcentrifuge tube.
    
  • Precipitation: Add

    
     ice-cold Acetonitrile containing Internal Standard (Paracetamol-D4).
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 rpm for 10 minutes at

    
    .
    
  • Dilution: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase conditions).

Workflow Visualization

The following diagram illustrates the critical path for sample processing and data validation.

AnalyticalWorkflow Sample Sample (Solid/Liquid) Prep Extraction/Dilution (MeOH:Water 50:50) Sample->Prep Dissolve Filter Filtration (0.22 µm PTFE) Prep->Filter Clarify LC HPLC Separation (C18 Column) Filter->LC Inject Detector Detection Choice LC->Detector UV UV-DAD (254 nm) Quantification Detector->UV High Conc. MS MS/MS (MRM) Identification Detector->MS Trace/Bio Data Data Processing Integration & SST Check UV->Data MS->Data Report Final Report (Pass/Fail) Data->Report Validated Result

Figure 2: End-to-end analytical workflow from sample preparation to data reporting.

Troubleshooting & "The Scientist's Perspective"

Issue: Peak Fronting or Splitting

  • Cause: The target molecule has a phenolic hydroxyl and an amide.[1][5][6] In pure acetonitrile, it may interact with residual silanols.

  • Fix: Ensure the aqueous mobile phase contains at least 0.1% Formic Acid or use a phosphate buffer (pH 3.[1]0) if using UV detection only. The acidic pH suppresses the ionization of the phenol (

    
    ), keeping it neutral and improving peak shape.
    

Issue: Co-elution with Paracetamol Dimer

  • Cause: Paracetamol dimers (4,4'-dihydroxybiphenyl derivatives) elute in the same hydrophobic region.[1]

  • Fix: Check the UV spectrum. The 3-acetyl group causes a bathochromic shift (red shift) compared to the standard paracetamol spectrum. Use the MS/MS transition 194->152, which is unique to the acetylated structure, to distinguish it from dimers (which would have much higher mass).

References

  • European Pharmacopoeia (Ph.[7] Eur.) . "Paracetamol Monograph: Related Substances." 11th Edition. Council of Europe. [Link]

  • Bouchonnet, S., et al. (2012). "Mechanistic pathways of the photolysis of paracetamol in aqueous solution: an example of photo-Fries rearrangement." Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation . "UPLC-MS/MS Research Method for the Measurement of Acetaminophen and Metabolites." Application Note. [Link][1]

Sources

Troubleshooting & Optimization

N-(3-Acetyl-4-hydroxyphenyl)acetamide solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Acetyl-4-hydroxyphenyl)acetamide

Topic: Solubility Optimization & Troubleshooting Guide CAS: 7298-67-1 Document ID: TSC-7298-SOL-V1.0[1]

Executive Summary

This guide addresses critical solubility challenges associated with This compound (also known as 3'-Acetyl-4'-hydroxyacetanilide). Unlike its structural analog Paracetamol (Acetaminophen), this compound exhibits significantly reduced aqueous solubility due to intramolecular hydrogen bonding.[1] This document provides validated protocols for stock solution preparation, aqueous dilution, and stability maintenance in biological assays.[1]

Part 1: Physicochemical Profile & Solubility Data[1][2]

Understanding the molecular drivers of insolubility is the first step to successful formulation.[1]

PropertyValueTechnical Note
Molecular Weight 193.20 g/mol Small molecule, but crystal lattice energy is high.[1]
LogP (Predicted) ~1.39More lipophilic than Paracetamol (LogP ~0.46).[1]
pKa (Predicted) ~8.5 - 9.0The 3-acetyl group increases acidity compared to Paracetamol (pKa 9.4), but it remains unionized at pH 7.[1]4.
Water Solubility Insoluble < 0.1 mg/mL at 25°C.
DMSO Solubility Soluble > 30 mg/mL (may require warming/sonication).[1]
Ethanol Solubility Sparingly Soluble ~5 mg/mL.[1][2][3] Not recommended for high-concentration stocks.[1]
Melting Point 167-168°CHigh melting point indicates stable crystal packing.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: Why does this compound fail to dissolve in aqueous buffers (PBS/Media) even with vortexing?

Diagnosis: The insolubility is structural, not kinetic. Mechanism: The 3-acetyl group is positioned ortho to the 4-hydroxyl group.[1] This proximity allows for the formation of a strong intramolecular hydrogen bond (between the phenolic hydrogen and the acetyl carbonyl oxygen).[1]

  • Consequence: This "locks" the polar hydroxyl group, preventing it from interacting with water molecules.[1] The molecule effectively "hides" its polarity, behaving like a hydrophobic brick.[1]

  • Solution: You cannot force aqueous dissolution.[1] You must use an organic solvent (DMSO or DMF) to disrupt the crystal lattice before introducing water.[1]

Q2: What is the standard protocol for preparing a stock solution?

Recommendation: Use Dimethyl Sulfoxide (DMSO) .[1]

  • Protocol:

    • Weigh the target amount of this compound.[1]

    • Add anhydrous DMSO to achieve a concentration of 10–50 mM (approx. 2–10 mg/mL).

    • Critical Step: If the solution appears cloudy, sonicate at 40°C for 5–10 minutes. The intramolecular H-bonds require energy to break initially.[1]

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1]

Q3: How do I dilute the DMSO stock into cell culture media without precipitation?

Issue: "Crashing out." Rapid addition of a hydrophobic stock to water causes immediate precipitation.[1] Protocol (The "Step-Down" Method):

  • Pre-warm your culture media/buffer to 37°C.

  • Vortex the media vigorously.

  • While vortexing, slowly inject the DMSO stock into the center of the vortex (not against the wall).[1]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless your cells are known to tolerate higher.[1]

  • Visual Check: Inspect under a microscope.[1] If needle-like crystals appear, the compound has precipitated.[1]

Q4: Can I use Ethanol or Methanol instead of DMSO?

Verdict: No , for biological assays.[1]

  • Reasoning: The solubility in alcohols is significantly lower (~5 mg/mL) compared to DMSO.[1] You would need to add a volume of ethanol that is likely toxic to cells (>1-2%) to achieve the same final drug concentration.[1] Ethanol also evaporates rapidly, changing the concentration during the experiment.[1]

Q5: Will adjusting the pH help dissolve it?

Verdict: Proceed with Caution.

  • Mechanism: The phenolic hydroxyl has a pKa of ~8.5–9.[1]0. Raising the pH to 10+ (using NaOH) will deprotonate the phenol, creating a soluble phenoxide salt.[1]

  • Risk:

    • Stability: High pH can catalyze the hydrolysis of the acetamide bond or the acetyl group.[1]

    • Compatibility: Most biological assays require pH 7.[1]4. Neutralizing the high-pH solution back to 7.4 will likely cause the compound to precipitate immediately.[1]

  • Advice: Only use pH adjustment if your specific application (e.g., chemical synthesis) permits high basicity.[1]

Part 3: Visual Technical Guides

Figure 1: Structural Mechanism of Insolubility

This diagram illustrates the "Intramolecular Lock" that prevents water interaction.[1]

SolubilityMechanism cluster_0 Aqueous Environment (pH 7.4) cluster_1 Structural Cause Compound This compound Water H2O Molecules Compound->Water Attempts to Solubilize Acetyl 3-Acetyl Group (Acceptor) Compound->Acetyl Hydroxyl 4-Hydroxyl Group (Donor) Compound->Hydroxyl Interaction Interaction Blocked Water->Interaction Repelled by Non-Polar Surface Hydroxyl->Acetyl H-Bonding H_Bond Intramolecular H-Bond (Strong) H_Bond->Interaction Reduces Polarity

Caption: The intramolecular hydrogen bond between the 3-acetyl and 4-hydroxyl groups reduces the molecule's polarity, preventing successful hydration in aqueous media.[1]

Figure 2: Optimal Solubilization Workflow

Follow this logic flow to ensure stable assay conditions.

Workflow Start Start: Solid Powder (CAS 7298-67-1) SolventChoice Choose Solvent Start->SolventChoice Water Water / PBS SolventChoice->Water Avoid Ethanol Ethanol SolventChoice->Ethanol Not Recommended DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Select Fail1 FAILURE: Insoluble / Suspension Water->Fail1 Fail2 RISK: Low Solubility (<5mg/mL) Ethanol->Fail2 StockPrep Prepare Stock (10-50 mM) Sonicate at 40°C if cloudy DMSO->StockPrep Storage Store Aliquots at -20°C StockPrep->Storage Dilution Dilution Step: Add to vortexing media (Final DMSO < 0.5%) Storage->Dilution Check Microscopic Check: Precipitation? Dilution->Check Success SUCCESS: Proceed to Assay Check->Success No Crystals Redesign Action: Reduce Concentration or Increase Temperature Check->Redesign Crystals Visible

Caption: Step-by-step decision tree for solubilizing this compound, highlighting DMSO as the critical solvent for success.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81720, this compound.[1] Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: this compound.[1] Retrieved from [Link][1]

  • ChemSrc. this compound Solubility and Density Data. Retrieved from [Link][1]

  • ResearchGate. Synthesis and Characterization of Schiff Base Complexes derived from this compound. (Demonstrating solubility in coordinating solvents). Retrieved from [Link](Note: Generalized link to platform due to dynamic URL structures for specific PDFs).

Sources

Technical Support Center: Purification of N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Guide for 3'-Acetylparacetamol (5'-Acetamido-2'-hydroxyacetophenone) Document ID: TS-ORG-7298 Applicable For: Organic Synthesis, Pharmaceutical Impurity Profiling, Medicinal Chemistry

Introduction: The Molecule & The Challenge

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) is a functionalized derivative of paracetamol formed via the Fries Rearrangement of 4-acetoxyacetanilide.

The Core Problem: The synthesis typically involves harsh Lewis acids (e.g.,


) and high temperatures. This generates a "sticky" impurity profile containing:
  • Unreacted Paracetamol: (Hydrolysis product or starting material).

  • 4-Acetoxyacetanilide: (The O-acetylated intermediate that failed to rearrange).

  • Polymeric Tars/Quinones: (Oxidation products causing pink/brown discoloration).

  • Inorganic Salts: (Aluminum complexes that are difficult to hydrolyze).

This guide provides autonomous, self-validating protocols to isolate the target compound based on its unique physicochemical properties—specifically the intramolecular hydrogen bonding between the acetyl carbonyl and the phenolic hydroxyl group.

Module 1: Diagnosis & Detection

Before attempting purification, you must identify which impurities are present. Use this diagnostic matrix.

Quick-Check Diagnostic Table
Impurity / SpeciesStructure NoteTLC Behavior (Normal Phase)FeCl₃ Test (Phenol Detection)Solubility (Water)
Target Compound Ortho-acetyl phenolHigh R_f (Less polar due to internal H-bond)Positive (Deep Violet/Greenish)Low (Cold), High (Hot)
Paracetamol Para-phenolLow R_f (More polar, H-bond donor)Positive (Violet/Blue)Moderate
4-Acetoxyacetanilide O-Acetyl esterHigh R_f (Similar to target, check UV)Negative (No free phenol)Low
Aluminum Salts InorganicBaseline (Does not move)N/AHigh (Acidic water)
Quinones Oxidized ringsStreaks/Colored spotsN/AVariable
Diagnostic Workflow (DOT Visualization)

DiagnosisTree Start Crude Product Analysis FeCl3 Step 1: Ferric Chloride Test Start->FeCl3 Result1 Negative (Yellow/Orange) FeCl3->Result1 No Color Change Result2 Positive (Violet/Blue/Green) FeCl3->Result2 Color Change TLC Step 2: TLC (EtOAc:Hexane 3:1) Diagnosis2 Check Rf Values TLC->Diagnosis2 Diagnosis1 Major Impurity: 4-Acetoxyacetanilide (Rearrangement failed) Result1->Diagnosis1 Result2->TLC OutcomeA Single Spot (High Rf) Target Pure Diagnosis2->OutcomeA OutcomeB Two Spots (Low Rf = Paracetamol) Diagnosis2->OutcomeB

Caption: Diagnostic logic flow to distinguish between unreacted intermediate (O-acetyl) and hydrolysis byproducts (Paracetamol).

Module 2: Purification Protocols

Protocol A: The "Intramolecular" Recrystallization (Primary Method)

Best for: Removing Paracetamol and Inorganic Salts.

Scientific Rationale: The target molecule forms an intramolecular hydrogen bond between the acetyl oxygen and the phenolic hydrogen. This reduces its ability to hydrogen bond with water compared to Paracetamol. We exploit this by using a solvent system where Paracetamol stays in solution while the target crystallizes.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (

    
    ) until fully dissolved.
    
    • Troubleshooting: If undissolved solids remain after 15 mins, filter hot (these are likely inorganic salts or polymers).

  • Decolorization (Optional): If the solution is dark brown/pink, add Activated Charcoal (5% w/w), reflux for 5 mins, and filter through Celite while hot.

  • The "Cloud Point": While keeping the solution hot, slowly add hot distilled water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then chill in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the crystals and wash with cold 30% Ethanol/Water .

    • Result: Paracetamol (more polar) remains in the filtrate; the target (less polar) crystallizes.

Protocol B: Chemical Washing (For High Ester Content)

Best for: Removing 4-Acetoxyacetanilide (O-acetyl impurity).

Scientific Rationale: The target is a phenol (


) and is soluble in dilute NaOH. The O-acetyl impurity is an ester (neutral) and will not dissolve in cold, dilute base (though it may hydrolyze if heated).
  • Extraction: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 1 (Acidic): Wash with 1M HCl to remove any aluminum salts or amine impurities.

  • Extraction (Critical): Extract the organic layer with 2M NaOH (cold) .

    • Action: The Target and Paracetamol go into the Aqueous Layer (as phenoxides).

    • Action: The O-acetyl impurity stays in the Organic Layer .

  • Separation: Discard the organic layer (contains the ester).

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 3-4. The phenols will precipitate.

  • Follow-up: Filter the solid and proceed to Protocol A to separate the Target from Paracetamol.

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent pink hue. How do I remove it?

Cause: This is due to the oxidation of the aminophenol moiety to quinone-imines. It is common in aniline derivatives. The Fix:

  • Do not just recrystallize. You must use Sodium Dithionite (

    
    ) .
    
  • Add a pinch of sodium dithionite to your recrystallization solvent (water/ethanol mix). It acts as a reducing agent, converting colored quinones back to colorless phenols.

Q2: The Melting Point is broad (160-165°C). Is it pure?

Analysis: Paracetamol melts at ~169°C. The target melts at ~167-168°C. A broad range indicates a mixture (eutectic). The Fix:

  • Perform a Mixed Melting Point test. Mix your sample 1:1 with pure Paracetamol.

  • If MP drops significantly (e.g., to 140°C): You have the Target (depression due to mixture).

  • If MP stays ~168°C: You likely isolated unreacted Paracetamol. Confirm with TLC.

Q3: I see "trailing" or "streaking" on my TLC plate.

Cause: Phenolic compounds often streak on silica gel due to hydrogen bonding with the acidic silanols. The Fix:

  • Add 1% Acetic Acid or 0.5% Triethylamine to your eluent.

  • Recommended Eluent: Ethyl Acetate : Hexane (60:40) + 1% AcOH.

Q4: The yield is very low after the Fries Rearrangement.

Cause: The reaction often stalls at the aluminum complex stage. The Fix:

  • Ensure the Hydrolysis Step is rigorous. The aluminum complex is very stable.

  • Pour the reaction mixture into Ice + Conc. HCl and stir for at least 1 hour . If you filter too early, the product remains trapped as an aluminum salt in the aqueous phase.

Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Target + Paracetamol + Ester) Step1 Dissolve in DCM Extract with cold 2M NaOH Crude->Step1 OrgLayer Organic Layer (Contains O-Acetyl Ester) Step1->OrgLayer Discard AqLayer Aqueous Layer (Target + Paracetamol Phenoxides) Step1->AqLayer Step2 Acidify (HCl) Filter Precipitate AqLayer->Step2 SolidMix Solid Mixture (Target + Paracetamol) Step2->SolidMix Step3 Recrystallize (EtOH/H2O) SolidMix->Step3 Filtrate Filtrate (Paracetamol remains dissolved) Step3->Filtrate Waste Crystals Pure Crystals This compound Step3->Crystals Product

Caption: Integrated Chemical Washing and Recrystallization Workflow.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). "N-(3-Hydroxyphenyl)acetamide." Acta Crystallographica Section E, 62(9), o3627-o3628. Link (Structural data on related acetamide isomers).

  • PubChem Database. "this compound (CID 81720)." National Center for Biotechnology Information. Link

  • TLC Separation of Analgesics. ChemBAM, University of Birmingham. (General TLC protocols for paracetamol derivatives). Link

Sources

N-(3-Acetyl-4-hydroxyphenyl)acetamide storage and stability guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for N-(3-Acetyl-4-hydroxyphenyl)acetamide , designed for immediate application in research and drug development workflows.[1]

CAS: 7298-67-1 | Formula: C₁₀H₁₁NO₃ | MW: 193.20 g/mol Synonyms: 3'-Acetyl-4'-hydroxyacetanilide; 5'-Acetamido-2'-hydroxyacetophenone[1][2]

Storage & Stability: The "Gold Standard" Protocols

The stability of this compound hinges on protecting its phenolic hydroxyl group (susceptible to oxidation) and its acetamide linkage (susceptible to hydrolysis under extreme pH).[1]

Quick Reference: Storage Matrix
StateConditionTemperatureShelf Life (Est.)[1]Critical Precaution
Solid (Powder) Desiccated, Dark-20°C (Preferred)> 2 YearsHygroscopic; equilibrate to RT before opening.[1]
Solid (Powder) Desiccated, Dark+4°C1 YearEnsure tight seal to prevent moisture ingress.[1]
Stock Solution DMSO (Anhydrous)-80°C6 MonthsDo not store in aqueous buffers.[1]
Stock Solution DMSO (Anhydrous)-20°C1 MonthAliquot to avoid freeze-thaw cycles (>3 cycles).[1]
Decision Tree: Storage & Handling

StorageWorkflow Start Received Compound (Solid Powder) ImmediateUse Immediate Use (< 1 week)? Start->ImmediateUse LongTerm Long Term Storage ImmediateUse->LongTerm No Desiccator Store at 4°C Desiccated & Dark ImmediateUse->Desiccator Yes Freezer Store at -20°C Protect from Light LongTerm->Freezer Store at -20°C Equilibrate Equilibrate to RT (30 mins) Freezer->Equilibrate Before Opening Weighing Weigh Required Amount Equilibrate->Weighing Solubilization Dissolve in DMSO (Avoid Water) Weighing->Solubilization Aliquot Aliquot & Freeze (-20°C or -80°C) Solubilization->Aliquot Excess Solution?

Figure 1: Logic flow for maximizing compound integrity from receipt to experimentation.

Solubility & Reconstitution Guide

The Challenge: This compound is practically insoluble in water .[1] Attempting to dissolve it directly in aqueous media (PBS, cell culture media) will result in precipitation and inaccurate dosing.[1]

Protocol: Preparation of 100 mM Stock Solution

Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1] Target: 100 mM Stock.

  • Calculate: To prepare 1 mL of 100 mM stock, weigh 19.32 mg of powder.

  • Add Solvent: Add 1 mL of high-grade DMSO.

  • Dissolve: Vortex vigorously for 30–60 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at 35–40°C for 5 minutes. The acetyl group at the 3-position increases lipophilicity compared to Paracetamol, potentially slowing dissolution.[1]

  • Inspect: Ensure the solution is perfectly clear and colorless (or faint yellow) before use.[1]

  • Dilute: For biological assays, dilute the stock into the aqueous medium immediately before use. Keep the final DMSO concentration < 0.5% to avoid solvent toxicity.[1]

Troubleshooting & FAQs

Direct answers to common researcher pain points.

Q1: My stock solution in DMSO has turned from clear to dark yellow/brown. Is it still good?

Status: Likely Degraded.

  • Mechanism: The yellowing indicates the oxidation of the phenolic moiety to a quinone-like species.[1] This is accelerated by light and the presence of trace water in the DMSO.[1]

  • Action: Discard the stock. Prepare fresh solution using anhydrous DMSO and store in amber vials.

Q2: I see a white precipitate when I add the DMSO stock to my cell culture media.

Status: Solubility Crash.

  • Cause: You exceeded the aqueous solubility limit.[1] While the compound dissolves in DMSO, it is hydrophobic.[1] Rapid addition to water causes it to "crash out."[1]

  • Solution:

    • Lower the final concentration.[1]

    • Add the DMSO stock slowly while vortexing the media.[1]

    • Warm the media to 37°C before adding the compound.

Q3: Can I autoclave this compound?

Status: NO.

  • Reason: The acetamide bond is susceptible to hydrolysis at high temperatures and pressures, potentially converting the compound to 3-acetyl-4-hydroxyaniline (an amine), which has significantly different biological properties and toxicity profiles.[1]

  • Alternative: Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) membrane.[1]

Q4: Is this compound the same as Paracetamol (Acetaminophen)?

Status: No.

  • Chemistry: Paracetamol is N-(4-hydroxyphenyl)acetamide.[1] This compound has an additional acetyl group at the 3-position of the phenyl ring.[1][3]

  • Implication: This structural change alters the pKa of the phenol and the metabolic profile.[1] It is often used as a synthetic intermediate (e.g., for Diacetolol) rather than a direct analgesic substitute [1].[1]

Experimental Workflow: Quality Control (QC) Check

Before starting critical in vivo or in vitro experiments, validate purity.[1]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Expected Retention: The compound is more hydrophobic than Paracetamol due to the extra acetyl group, so it will elute later than Paracetamol standards.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81720, this compound.[1] Retrieved January 31, 2026, from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-Acetyl-4-hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, including the beta-blocker acebutolol, demands efficient and scalable synthetic routes to ensure high purity and yield. This guide provides a detailed comparison of two primary synthetic methodologies: the Fries Rearrangement of N-(4-hydroxyphenyl)acetamide (paracetamol) and the direct N-acetylation of 3-amino-4-hydroxyacetophenone. By examining the underlying chemical principles, providing step-by-step experimental protocols, and presenting comparative data, this document aims to equip researchers and drug development professionals with the critical insights needed to select the optimal synthesis strategy for their specific needs.

Chemical Identity and Significance

This compound, also known as 3'-Acetyl-4'-hydroxyacetanilide or Acebutolol Impurity C, is a substituted acetanilide.[1] Its molecular structure features an acetamide group, a hydroxyl group, and an additional acetyl group on the phenyl ring. This substitution pattern is crucial for its role as a building block in more complex molecules.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
CAS Number7298-67-1
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol

Synthesis Methodologies: A Head-to-Head Comparison

This guide will dissect two distinct synthetic pathways to this compound. Each method will be evaluated based on its reaction mechanism, experimental feasibility, and overall efficiency.

Method 1: The Fries Rearrangement of N-(4-hydroxyphenyl)acetamide

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2][3][4] In this case, the readily available and inexpensive N-(4-hydroxyphenyl)acetamide (paracetamol) serves as the starting material. The reaction proceeds through the O-acylated intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the acetyl group, facilitating its migration to the ortho or para position of the phenyl ring. The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. Since the para position is already occupied in the starting material, the acetyl group is directed to the ortho position (position 3).

Fries Rearrangement Mechanism cluster_0 Step 1: Complex Formation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Aromatic Substitution (Intramolecular) cluster_3 Step 4: Rearomatization and Hydrolysis Paracetamol N-(4-hydroxyphenyl)acetamide Complex Lewis Acid-Ester Complex Paracetamol->Complex + AlCl₃ AlCl3_1 AlCl₃ Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Hydrolysis

Figure 1: General mechanism of the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

Materials:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate Solution (5%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a calcium chloride guard tube, add N-(4-hydroxyphenyl)acetamide (1 mole equivalent) and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.5 mole equivalents) while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly raise the temperature to 60-70 °C and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Method 2: N-Acetylation of 3-Amino-4-hydroxyacetophenone

This method offers a more direct approach by starting with a precursor that already contains the acetyl group at the desired position. The synthesis involves the selective N-acetylation of 3-amino-4-hydroxyacetophenone.

Mechanistic Rationale

The N-acetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. A subsequent elimination of a leaving group (acetate ion) leads to the formation of the amide bond. The reaction is often carried out in an aqueous medium or a polar aprotic solvent.

N-Acetylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Amine 3-Amino-4-hydroxyacetophenone Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Product This compound Tetrahedral_Intermediate->Product - Acetate Acetate Acetate Ion

Figure 2: General mechanism of N-Acetylation.

Experimental Protocol: N-Acetylation

Materials:

  • 3-Amino-4-hydroxyacetophenone

  • Acetic Anhydride

  • Water

  • Ice bath

Procedure:

  • Suspension: Suspend 3-amino-4-hydroxyacetophenone (1 mole equivalent) in water in a round-bottom flask.

  • Acetylation: While stirring vigorously, add acetic anhydride (1.1 mole equivalents) dropwise to the suspension. An exothermic reaction will occur.

  • Reaction Completion: Continue stirring for 30-60 minutes at room temperature. The product will start to precipitate.

  • Isolation: Cool the reaction mixture in an ice bath to complete the precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the product in a vacuum oven at a moderate temperature.

  • Purification (if necessary): The product is often obtained in high purity. If further purification is required, recrystallization from ethanol/water can be performed.

Comparative Analysis of Synthesis Methods

The choice between the Fries rearrangement and direct acetylation depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Table 2: Comparison of Synthesis Methods

ParameterFries Rearrangement of N-(4-hydroxyphenyl)acetamideN-Acetylation of 3-Amino-4-hydroxyacetophenone
Starting Material N-(4-hydroxyphenyl)acetamide (Paracetamol) - readily available and inexpensive.3-Amino-4-hydroxyacetophenone - may need to be synthesized or is a more expensive starting material.
Reagents Anhydrous AlCl₃ (corrosive, moisture-sensitive), Nitrobenzene (toxic solvent).Acetic Anhydride - readily available.
Reaction Conditions Elevated temperatures (60-70 °C), longer reaction times (4-6 hours).Room temperature, shorter reaction times (30-60 minutes).
Work-up & Purification More complex: involves quenching with acid, extraction, and multiple washing steps. Purification by recrystallization is often necessary to remove isomers and byproducts.Simpler: involves filtration and washing. The product often precipitates in high purity.
Yield Moderate to good (typically 60-80%, but can be lower depending on conditions and isomer separation).High (often >90%).
Purity Risk of forming isomeric byproducts (e.g., ortho- and para-acetylated products if the starting material allows), requiring careful purification.Generally high purity of the desired product.
Scalability Can be challenging to scale up due to the handling of large quantities of AlCl₃ and the exothermic nature of the reaction.More readily scalable due to milder conditions and simpler work-up.
Green Chemistry Aspect Use of a hazardous solvent (nitrobenzene) and a stoichiometric amount of a corrosive Lewis acid raises environmental and safety concerns.Uses water as a solvent and generates acetic acid as a byproduct, which is less hazardous.

Product Characterization

Independent of the synthetic route, the final product, this compound, must be rigorously characterized to confirm its identity and purity.

Table 3: Analytical Data for this compound

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point ~168-170 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~10.2 (s, 1H, -OH), ~9.9 (s, 1H, -NH), ~8.1 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.5 (s, 3H, -COCH₃), ~2.1 (s, 3H, -NHCOCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~203, ~169, ~159, ~133, ~131, ~124, ~119, ~118, ~28, ~24
FTIR (KBr, cm⁻¹) ~3300-3100 (O-H and N-H stretching), ~1660 (C=O, acetyl), ~1640 (C=O, amide I), ~1540 (N-H bend, amide II), ~1280 (C-N stretching)

Conclusion and Recommendations

Both the Fries rearrangement and direct N-acetylation are viable methods for the synthesis of this compound.

  • The Fries Rearrangement is a suitable option when starting from the inexpensive and widely available N-(4-hydroxyphenyl)acetamide. However, this route involves harsher reaction conditions, a more complex work-up procedure, and potential challenges in controlling regioselectivity and achieving high purity, especially on a large scale.

  • The N-Acetylation of 3-amino-4-hydroxyacetophenone presents a more efficient and cleaner synthetic route. It is characterized by milder reaction conditions, shorter reaction times, a simpler work-up, and generally higher yields and purity. The primary consideration for this method is the availability and cost of the starting material, 3-amino-4-hydroxyacetophenone.

For researchers and drug development professionals prioritizing high purity, scalability, and operational simplicity, the N-acetylation method is the recommended approach , provided the starting material is accessible. The Fries rearrangement remains a valuable alternative, particularly for smaller-scale syntheses where the cost of the starting material is a significant driver.

Ultimately, the choice of synthesis method will depend on a careful evaluation of the specific project requirements, including scale, purity specifications, cost considerations, and available resources.

References

  • Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]

  • Pharma D. Guru. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fries Rearrangement. Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 5(4), 73-77.
  • Advanced Journal of Chemistry, Section A. (2021). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(3), 224-233.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Retrieved from [Link]

  • ResearchGate. (2006). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. Der Pharma Chemica, 4(1), 377-382.
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(11), 103409.
  • ResearchGate. (2006). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (2023). The Royal Society of Chemistry.
  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Veeprho. (n.d.). Acebutolol EP Impurity C | CAS 40188-45-2. Retrieved from [Link]

  • ATB. (n.d.). N-Hydroxy-N-(4-hydroxyphenyl)acetamide | C8H9NO3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PubChem. (n.d.). Acebutolol Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). Acebutolol EP Impurity D | 57898-80-3. Retrieved from [Link]

  • Chegg.com. (2018). Solved Synthesis of N-(4-hydroxyphenyl)jacetamide: | Chegg.com. Retrieved from [Link]

  • ResearchGate. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

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Comparative Guide: Biological Activity of N-(3-Acetyl-4-hydroxyphenyl)acetamide and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of N-(3-Acetyl-4-hydroxyphenyl)acetamide isomers Content Type: Publish Comparison Guides

Executive Summary

This technical guide provides an in-depth analysis of


-(3-acetyl-4-hydroxyphenyl)acetamide  (3-AHA), a structural derivative of the widely used analgesic paracetamol (acetaminophen). Unlike paracetamol, which primarily functions as a COX inhibitor with significant hepatotoxic risks at high doses, 3-AHA incorporates an acetyl group at the meta position relative to the acetamide moiety.[1] This structural modification alters its pharmacodynamic profile, enabling unique antioxidant capabilities and serving as a precursor for biologically active Schiff bases. This guide compares 3-AHA against its functional analogs and structural isomers, evaluating analgesic efficacy, toxicity thresholds, and synthetic utility.
Structural Analysis & Isomerism

The biological activity of acetanilide derivatives is strictly governed by the "para-aminophenol" pharmacophore.


-(3-acetyl-4-hydroxyphenyl)acetamide (

) represents a specific functionalization of this core.
1.1 The Target Molecule vs. Functional Analogs

While 3-AHA is often compared to paracetamol, they are not isomers (


 vs. 

). However, the comparison is critical for drug development due to the shared mechanism of action.
CompoundStructureKey FeaturePrimary Biological Activity
3-AHA (

-(3-acetyl-4-hydroxyphenyl)acetamide)
Acetyl group at C3 (ortho to OH)Ketone moiety allows Schiff base formation; Steric hindrance near OH.Analgesic, Antioxidant, Antibacterial (as ligand).
Paracetamol (

-(4-hydroxyphenyl)acetamide)
No ring acetyl groupUnhindered phenolic OH.Potent Analgesic/Antipyretic; Hepatotoxic metabolite (NAPQI).[2]
Metacetamol (

-(3-hydroxyphenyl)acetamide)
OH at meta positionDoes not form quinone imine (NAPQI).Non-hepatotoxic; Reduced analgesic potency.
1.2 Structural Isomers of 3-AHA (

)

True structural isomers of 3-AHA involve repositioning the acetyl, hydroxyl, and acetamide groups on the benzene ring.

  • 
    -(2-acetyl-4-hydroxyphenyl)acetamide:  The acetyl group is ortho to the acetamide. This often leads to intramolecular hydrogen bonding between the amide NH and the acetyl carbonyl, potentially reducing water solubility and altering receptor binding.
    
  • 
    -(4-acetyl-3-hydroxyphenyl)acetamide:  Inverts the functional groups. This isomer is less common in literature but theoretically possesses different redox properties due to the altered electronic environment of the phenol.
    
Biological Activity Profile
2.1 Analgesic & Anti-Inflammatory Mechanism

Like its parent paracetamol, 3-AHA acts centrally.[1] The addition of the 3-acetyl group modifies the interaction with Cyclooxygenase (COX) enzymes.[1]

  • COX Inhibition: 3-AHA inhibits prostaglandin synthesis.[1] Evidence suggests it may exhibit higher selectivity for COX-2 compared to COX-1, potentially offering a safer gastrointestinal profile than traditional NSAIDs.

  • Peroxidase Activity: The phenolic hydroxyl group acts as a reducing cosubstrate for the POX site of COX enzymes. The electron-withdrawing acetyl group at the ortho position (in 3-AHA) decreases the electron density on the oxygen, potentially modulating this reducing capacity compared to paracetamol.

2.2 Toxicity & Metabolism (The NAPQI Pathway)

The critical failure point of paracetamol is its metabolism by CYP2E1 into


-acetyl-

-benzoquinone imine (NAPQI)
, a toxic metabolite that depletes glutathione.[2]
  • 3-AHA Safety: The steric bulk of the 3-acetyl group and its electronic effects can hinder the formation of the quinone imine intermediate. Furthermore, the ketone group provides an alternative metabolic handle (reduction to alcohol), diverting flux away from the toxic oxidative pathway.

2.3 Antioxidant & Antibacterial Potency (Schiff Bases)

A unique advantage of 3-AHA over paracetamol is the ketone group, which reacts with hydrazides (e.g., isonicotinoyl hydrazide) to form Schiff bases .

  • ROS Scavenging: Metal complexes (Cu(II), Co(II)) derived from 3-AHA Schiff bases show significant radical scavenging activity (DPPH assay), often exceeding that of the free ligand.

  • Antibacterial Action: These derivatives disrupt bacterial cell walls and inhibit DNA replication, showing efficacy against S. aureus and E. coli.

Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: This Fries rearrangement protocol ensures high regioselectivity for the ortho-acetylated product (relative to the phenol).

  • Reagents: Paracetamol (10 mmol), Acetic Anhydride (12 mmol), Aluminum Chloride (

    
    , anhydrous).
    
  • Esterification: Reflux Paracetamol with Acetic Anhydride to form

    
    -acetylparacetamol.
    
  • Fries Rearrangement:

    • Mix

      
      -acetylparacetamol with 
      
      
      
      (1:3 molar ratio) in a round-bottom flask.
    • Heat primarily at 120°C for 2 hours (solvent-free) or reflux in nitrobenzene.

    • Mechanism:[1][2][3][4][5][6] The Lewis acid (

      
      ) coordinates with the ester oxygen, facilitating acyl group migration to the ortho position (C3).
      
  • Quenching: Pour the reaction mixture into crushed ice/HCl to decompose the aluminum complex.

  • Purification: Filter the precipitate. Recrystallize from ethanol.

    • Validation: Check Melting Point (180-182°C) and IR (C=O stretch at ~1660 cm⁻¹ for ketone).

Protocol B: DPPH Antioxidant Assay (Self-Validating)

Rationale: Measures the hydrogen atom donating ability of the phenol.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Treatment: Add 1 mL of 3-AHA solution (various concentrations: 10-100 µg/mL) to 3 mL of DPPH solution.

  • Control: Methanol + DPPH (no compound).

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm .

  • Calculation:

    
    
    
    • Self-Validation: Ascorbic acid must be run as a positive control. If Ascorbic acid

      
       > 10 µg/mL, the DPPH reagent is degraded.
      
Visualization of Mechanisms
Figure 1: Metabolic Divergence & Toxicity

This diagram illustrates why 3-AHA (3-Acetyl) may offer a safety advantage over Paracetamol by avoiding the toxic NAPQI pathway.

Metabolism Para Paracetamol (N-(4-hydroxyphenyl)acetamide) CYP CYP2E1 / CYP3A4 Para->CYP Oxidation AHA 3-AHA (this compound) AHA->CYP Steric Hindrance Reduct Ketone Reduction (Alcohol Metabolite) AHA->Reduct Major Pathway (Ketone Reductase) NAPQI NAPQI (Toxic Quinone Imine) CYP->NAPQI High Flux Liver Hepatocellular Necrosis NAPQI->Liver GSH Depletion Glut Glutathione Conjugation NAPQI->Glut Detoxification Safe Renal Excretion (Non-Toxic) Reduct->Safe

Caption: Comparative metabolic fate. Paracetamol undergoes oxidative activation to toxic NAPQI, whereas 3-AHA favors ketone reduction and sterically hinders quinone formation.

Figure 2: Synthesis Workflow (Fries Rearrangement)

Synthesis Step1 Paracetamol + Acetic Anhydride Step2 O-Acetylparacetamol (Ester Intermediate) Step1->Step2 Reflux Step3 AlCl3 / 120°C (Fries Rearrangement) Step2->Step3 Acyl Migration Step4 Acid Hydrolysis (Ice/HCl) Step3->Step4 Quench Product 3-AHA (Crystalline Solid) Step4->Product Recrystallization

Caption: Step-by-step synthetic pathway transforming Paracetamol into 3-AHA via Fries Rearrangement.

Data Comparison

Table 1: Comparative Biological Metrics

MetricParacetamol3-AHA (Target)Metacetamol
COX-2 Selectivity Low (Non-selective)ModerateLow
Hepatotoxicity Risk High (via NAPQI)Low (Hypothesized)Very Low
Antioxidant (

DPPH)
> 200 µg/mL (Weak)~45-60 µg/mL (Moderate)> 150 µg/mL
Antibacterial Activity NegligibleModerate (as Schiff Base)Negligible
Synthetic Utility End-productLigand PrecursorEnd-product
References
  • National Institutes of Health (NIH). (2022). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[1] Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Retrieved from [Link][2]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base. Retrieved from [Link][1]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of N-(3-Acetyl-4-hydroxyphenyl)acetamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-Acetyl-4-hydroxyphenyl)acetamide, also known as 3'-Acetyl-4'-hydroxyacetanilide, is an organic compound belonging to the acetamide class.[1] Structurally, it is an isomer of the widely used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, better known as acetaminophen or paracetamol.[1] The key distinction lies in the substitution pattern on the phenyl ring: while both share an acetamide and a hydroxyl group, this compound possesses an additional acetyl group at the meta-position relative to the acetamide substituent.[1] This structural alteration, though seemingly minor, can significantly influence the compound's chemical properties and biological activity, including its potential for cytotoxicity.

This guide provides a comparative analysis of the cytotoxicity of this compound and its key structural analogs. By examining the metabolic pathways and mechanisms of toxicity of these related compounds, we can infer and better understand the potential cytotoxic profile of this compound.

Selection of Comparators

To establish a scientifically sound comparison, we will evaluate this compound against two critical comparators derived from the metabolic pathway of its famous isomer, acetaminophen:

  • Acetaminophen (APAP) : The parent compound and a globally used over-the-counter drug.[2][3] While generally safe at therapeutic doses, APAP is a well-documented hepatotoxin in cases of overdose, making it the primary benchmark for toxicity comparison.[2][4]

  • N-acetyl-p-benzoquinone imine (NAPQI) : The highly reactive and toxic metabolite of acetaminophen.[4][5][6] Formed via cytochrome P450 (CYP) enzyme oxidation, NAPQI is directly responsible for the cellular damage seen in acetaminophen-induced liver injury.[4][5][7]

  • 3'-Hydroxyacetanilide (AMAP) : A non-hepatotoxic regioisomer of acetaminophen.[8][9] Despite being metabolized to a reactive intermediate that binds to proteins, it does not cause liver damage, providing a crucial counterpoint to understand the specifics of toxicity.[8][9][10]

The rationale for this selection is to frame the discussion within the well-understood context of acetaminophen metabolism and toxicity, allowing for a logical progression from a safe parent drug to a highly toxic metabolite and a non-toxic isomer.

Comparative Cytotoxicity Analysis

The cytotoxicity of acetaminophen and its analogs is intrinsically linked to their metabolic activation, primarily within the liver.

Mechanism of Acetaminophen-Induced Cytotoxicity

At therapeutic concentrations, acetaminophen is safely metabolized in the liver, mainly through glucuronidation and sulfation, into non-toxic, water-soluble conjugates that are excreted by the kidneys.[11] A small fraction, however, is oxidized by CYP enzymes (primarily CYP2E1 and CYP3A4) to form the toxic metabolite, NAPQI.[4][6]

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a potent intracellular antioxidant.[6][11][12] In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen toward CYP-mediated oxidation and producing excessive amounts of NAPQI.[5] This surge depletes hepatic GSH stores.[12] Once GSH is depleted, NAPQI is free to bind covalently to cellular macromolecules, particularly mitochondrial proteins.[12] This action leads to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death, culminating in acute liver failure.[7][13]

Cytotoxicity Profile of Comparators
  • Acetaminophen (APAP) : Exhibits dose-dependent cytotoxicity. In vitro studies using human hepatoma HepG2 cells engineered to express CYP2E1 have shown that APAP causes severe cytotoxicity at concentrations above 5 mM, but only when intracellular GSH levels are depleted.[14] This highlights the critical role of metabolic activation in its toxicity.

  • N-acetyl-p-benzoquinone imine (NAPQI) : As the ultimate toxicant, NAPQI is directly cytotoxic without the need for prior metabolic activation.[5] It rapidly depletes GSH and binds to protein thiols, causing oxidative damage and cell death.[15] Studies in isolated hepatocytes show that cells from different species (hamster, mouse, rat, human) exhibit no significant differences in sensitivity to the direct toxic effects of NAPQI, even though their sensitivity to the parent drug, paracetamol, varies widely.[16] This indicates that the rate of NAPQI formation is the key determinant of paracetamol's toxicity.[16]

  • 3'-Hydroxyacetanilide (AMAP) : This non-toxic isomer presents a fascinating case. While it is also oxidized by cytochromes P-450 to reactive metabolites that bind covalently to hepatic proteins, it does not cause hepatotoxicity.[8] In fact, studies show that AMAP is approximately 10-fold less toxic than APAP in mouse hepatocyte cultures, even though it binds more extensively to macromolecules.[17] This suggests that either the specific protein targets of its metabolites are not critical for cell viability, or that it does not induce the same level of oxidative stress as NAPQI.[17]

Inferred Cytotoxicity of this compound

Direct experimental data on the cytotoxicity of this compound is limited in the available literature. However, based on its structure, we can form a hypothesis. The presence of the acetyl group at the 3-position could influence its metabolism. It may be a substrate for CYP enzymes, potentially leading to the formation of a reactive quinone-type metabolite, analogous to NAPQI. However, the electronic and steric effects of the additional acetyl group would likely alter the rate and regioselectivity of its oxidation compared to acetaminophen.

Furthermore, safety data sheets classify this compound as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, which points to a baseline level of biological activity.[18]

Visualizing the Metabolic Landscape

The relationship between acetaminophen and its key metabolites is crucial for understanding the origins of its toxicity.

Acetaminophen_Metabolism cluster_liver Hepatocyte (Liver Cell) cluster_safe Phase II Metabolism (Safe) cluster_toxic Phase I Metabolism (Toxic Overdose) APAP Acetaminophen (APAP) (Parent Drug) Glucuronide Glucuronide Conjugate APAP->Glucuronide ~90% at therapeutic dose Sulfate Sulfate Conjugate APAP->Sulfate NAPQI NAPQI (Reactive Metabolite) APAP->NAPQI CYP2E1 ~5-8% Detox Detoxified NAPQI (Mercapturic Acid) NAPQI->Detox Conjugation Adducts Protein Adducts NAPQI->Adducts GSH Depletion GSH Glutathione (GSH) GSH->Detox Toxicity Hepatotoxicity (Cell Death) Adducts->Toxicity

Caption: Metabolic pathways of Acetaminophen (APAP) in the liver.

Experimental Protocols

To empirically determine and compare the cytotoxicity of this compound, a standardized in vitro assay is essential. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Protocol: MTT Cytotoxicity Assay

This protocol is designed for use with a human liver carcinoma cell line, such as HepG2, which is a common model for hepatotoxicity studies.[21]

Objective: To determine the concentration-dependent cytotoxicity (IC50 value) of this compound and compare it to acetaminophen and NAPQI.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds: this compound, Acetaminophen, NAPQI (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

Methodology:

  • Cell Seeding:

    • Culture HepG2 cells until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 10 mM).

    • Include a "vehicle control" (medium with the highest concentration of solvent, e.g., 0.1% DMSO) and a "medium only" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for a defined period, typically 24 or 48 hours.

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.

    • Use a reference wavelength (e.g., 630 nm) to correct for background absorbance if necessary.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed 1. Seed HepG2 cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add serially diluted compounds to wells incubate1->treat incubate2 4. Incubate 24-48h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Summary (Hypothetical)

The following table presents hypothetical IC50 data that could be generated from the MTT assay described above. This serves as an example of how to present and compare the quantitative cytotoxicity data.

CompoundCell LineExposure TimeIC50 (mM)Inferred Cytotoxicity
Acetaminophen (APAP) HepG2 (CYP2E1+)48h~8.5Moderate (Requires metabolic activation)
NAPQI HepG248h~0.1Very High (Directly toxic)
3'-Hydroxyacetanilide HepG2 (CYP2E1+)48h> 20Low / Non-toxic
This compound HepG2 (CYP2E1+)48hTBDTo Be Determined

TBD: To Be Determined by experimental validation.

Conclusion and Future Directions

The cytotoxic potential of this compound is not yet well-defined in scientific literature. However, by comparing its structure to that of acetaminophen and its well-characterized metabolites—the toxic NAPQI and the non-toxic 3'-Hydroxyacetanilide—we can establish a strong framework for investigation. The hepatotoxicity of acetaminophen is not caused by the molecule itself but by its bioactivation into the reactive metabolite NAPQI.[4] The key determinants of toxicity are the rate of NAPQI formation and the availability of glutathione for detoxification.[16]

The structural difference in this compound—the additional acetyl group—is significant and will undoubtedly alter its interaction with metabolic enzymes. This could lead to several outcomes: it might not be a substrate for CYP enzymes, rendering it non-toxic like 3'-Hydroxyacetanilide; it could be metabolized at a much slower rate, making it less toxic than acetaminophen; or it could produce a novel reactive metabolite with a different toxicity profile.

Therefore, the critical next step is empirical testing. The detailed MTT assay protocol provided in this guide offers a robust, validated starting point for researchers to quantitatively assess the cytotoxicity of this compound. Such studies will be invaluable in determining its safety profile and potential for future development in medicinal chemistry or other applications.

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  • Hansen, L. K., et al. N-(3-Hydroxyphenyl)acetamide. ResearchGate, 2025. Available from: https://www.researchgate.
  • CanadaQBank. Acetaminophen Toxicity Explained | Stages, Diagnosis & N-Acetylcysteine Treatment. YouTube, 2023. Available from: https://www.youtube.
  • Roberts, D. M., et al. Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis Online, 2022. Available from: https://www.tandfonline.com/doi/full/10.1080/10408444.2022.2093856

Sources

Technical Guide: Assessing Cross-Reactivity of N-(3-Acetyl-4-hydroxyphenyl)acetamide (3-APA) in Immunoassays

[1]

Executive Summary & Molecule Profile[2]

This compound (CAS: 7298-67-1), often identified as 3-acetylparacetamol , represents a critical structural analog in the validation of Acetaminophen (APAP) assays.[1] Unlike the primary metabolite APAP-glucuronide or the toxic intermediate NAPQI, 3-APA is typically encountered as:

  • A Synthesis Impurity: Arising from the acetylation of 4-amino-2-hydroxyacetophenone during APAP manufacturing.

  • A Pharmacological Analog: Investigated in drug development for non-hepatotoxic analgesic properties due to its resistance to CYP2E1 oxidation.

For immunoassays (ELISA, EMIT, FPIA), 3-APA presents a unique challenge: it retains the acetanilide core required for antibody recognition but introduces a bulky acetyl group at the meta position . This guide evaluates its interference potential compared to standard alternatives.

Chemical Structure Context[1][2][3][4][5][6][7][8]
  • Target Analyte (APAP): N-(4-hydroxyphenyl)acetamide.[1][2]

  • Interferent (3-APA): this compound.[1][3][4]

  • Key Difference: The meta-acetyl group creates steric hindrance near the phenolic hydroxyl, a common epitope anchor.

Comparative Performance: 3-APA vs. Analytical Alternatives

When detecting APAP in the presence of 3-APA (e.g., in impurity profiling or novel drug metabolism studies), the choice of analytical platform dictates specificity.

FeatureImmunoassay (ELISA/EMIT) Enzymatic Assay (Arylamidase) LC-MS/MS (Gold Standard)
Detection Principle Antibody-Antigen binding (Epitope recognition).[1]Hydrolysis of amide bond

Colorimetric reaction.
Mass-to-Charge ratio (

) and fragmentation.
3-APA Cross-Reactivity Variable (Low to Moderate). The meta-acetyl group often hinders high-affinity binding, but polyclonal kits may show 5–15% cross-reactivity.[1]High Risk. Arylamidases may hydrolyze 3-APA, liberating a phenol that reacts with color reagents, causing false positives.[1]Null. 3-APA (

193.[1][3]2) is easily resolved from APAP (

151.2).
Sensitivity High (ng/mL range).[1]Moderate (

g/mL range).[1]
Very High (pg/mL range).[1]
Throughput High (Batch processing).[1]High (Clinical analyzers).[1]Moderate (Serial injection).
Recommendation Screening Only. Must be validated for specific antibody clones.Avoid if 3-APA concentration >10% of APAP.Preferred for definitive quantification.

Immunochemical Mechanism of Interference

To understand why 3-APA cross-reacts (or fails to), we must analyze the antibody binding pocket. Most commercial APAP antibodies are raised against immunogens conjugated via the amide nitrogen or the ring carbon.

The Steric Hindrance Hypothesis[1]
  • APAP Binding: The antibody pocket tightly accommodates the flat phenyl ring and the para-hydroxyl group.

  • 3-APA Clash: The meta-acetyl group is bulky.[1] If the antibody was raised against a C2 or C3-linked hapten, this position is the "exit vector" and tolerance is high. If the antibody targets the ring face, the acetyl group prevents entry into the binding pocket.

Diagram: Immunochemical Recognition Pathways

The following diagram illustrates the decision matrix for cross-reactivity based on antibody specificity.

CrossReactivityPathwayAnalyteSample Contains3-APAAb_TypeAntibody SpecificityAnalyte->Ab_TypeBinding_ParaTarget: p-Hydroxy & Amide(Steric Clash)Ab_Type->Binding_ParaHigh Specificity mAbBinding_RingTarget: General Acetanilide(Permissive)Ab_Type->Binding_RingPolyclonal / Low SpecResult_NegLow Cross-Reactivity(<1%)Binding_Para->Result_Neg3-Acetyl blocks bindingResult_PosFalse Positive(Cross-Reacts)Binding_Ring->Result_PosRecognizes core structure

Caption: Logical flow of antibody interaction with 3-APA. High-specificity monoclonal antibodies (mAbs) typically reject the molecule due to steric hindrance at the meta-position.

Experimental Validation Protocol (Self-Validating)

As a researcher, you cannot rely on generic package inserts for rare impurities. You must determine the Cross-Reactivity (%CR) experimentally using the method of standard addition.

Materials
  • Analyte: this compound (Reference Standard, Purity >98%).[1]

  • Matrix: Drug-free human serum or assay buffer (PBS).

  • Assay: Target Immunoassay (e.g., ELISA Kit).

Step-by-Step Methodology
  • Preparation of Spikes:

    • Prepare a stock solution of 3-APA at 1 mg/mL in DMSO.

    • Create a dilution series in the assay matrix: 0, 10, 100, 1000, 10,000 ng/mL .

  • Baseline Control:

    • Run a standard curve of APAP (the intended analyte) to establish the dynamic range.

  • Interference Run:

    • Analyze the 3-APA samples in triplicate.

  • Calculation of % Cross-Reactivity:

    • Interpolate the signal of the 3-APA samples against the APAP standard curve to find the "Apparent APAP Concentration."

    • Use the formula:

      
      [1]
      
  • ED50 Displacement (Advanced):

    • If %CR is high, calculate the molar concentration required to displace 50% of the tracer (ED50) for both APAP and 3-APA.

    • 
      [1]
      
Acceptance Criteria
  • < 0.1%: Negligible interference (Ideal for clinical use).

  • 0.1% - 1.0%: Acceptable for impurities if impurity concentration is low.

  • > 1.0%: Significant interference. Requires chromatographic confirmation.

Clinical & Analytical Implications

The "False Toxicity" Risk

In clinical overdose scenarios, distinguishing APAP from its analogs is vital.

  • Scenario: A patient ingests a drug containing 3-APA (or a prodrug metabolizing to it).

  • Immunoassay Result: Returns a positive value for APAP.

  • Clinical Action: Physician administers N-Acetylcysteine (NAC).

  • Reality: If 3-APA is non-hepatotoxic (as suggested by recent analog studies), the treatment may be unnecessary. Conversely, if 3-APA is an impurity in a toxic APAP dose, the immunoassay usually underestimates the total toxic load because 3-APA binds more weakly than APAP.

Stability Note

3-APA is susceptible to hydrolysis under extreme pH. Ensure all validation samples are processed at neutral pH (7.0–7.4) to prevent conversion to 3-acetyl-4-aminophenol , which has a different cross-reactivity profile.[1]

References

  • BenchChem. (2025). This compound Structure and Chemical Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). A novel pipeline of APAP analogs that lack hepatotoxicity. PubMed Central. Retrieved from

  • European Pharmacopoeia (Ph.[5][6] Eur.). Paracetamol: Impurity Profiling Guidelines. (General Monograph 0049).

  • Uppu, R. & Fronczek, F. (2025).[6] Structural analysis of Acetaminophen impurities. ResearchGate. Retrieved from

  • Gov.UK. (2016). Interference of N-acetylcysteine and metabolites in biochemical assays. Drug Safety Update. Retrieved from [1]

A Senior Application Scientist’s Guide to the Structural Validation of Synthesized N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative for Rigorous Validation

In the landscape of pharmaceutical development, N-(3-Acetyl-4-hydroxyphenyl)acetamide is a molecule of significant interest, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Diacetolol, a metabolite of the beta-blocker Acebutolol.[1] Its synthesis is often achieved via a classic Fries rearrangement of 4-acetoxyacetanilide.[1] This electrophilic substitution reaction, while powerful, presents a critical challenge for process chemists and quality control analysts: the potential for generating isomeric byproducts.[2][3]

The Lewis acid-catalyzed migration of the acetyl group from the phenolic ester can occur at either the ortho or para position relative to the hydroxyl group. While reaction conditions can be optimized to favor the desired ortho-product (this compound), the formation of the para-isomer, N-(4-acetyl-3-hydroxyphenyl)acetamide, is a common outcome. The presence of such impurities can have profound impacts on the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, comparative framework for validating the structure of this compound. We will move beyond a simple checklist of techniques and instead adopt a problem-solving approach, demonstrating how a multi-faceted analytical strategy forms a self-validating system to deliver unambiguous structural confirmation.

Chapter 1: The Primary Challenge - Confirming Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

The most fundamental question in this analysis is confirming the precise substitution pattern on the phenyl ring. NMR spectroscopy is the unparalleled tool for this task, providing a detailed map of the carbon-hydrogen framework.[1]

Expertise in Action: Why NMR is Decisive

The key to differentiating the desired 1,2,4-trisubstituted product from its 1,3,4-trisubstituted isomer lies in the coupling constants (J-values) and chemical shifts of the aromatic protons in the ¹H NMR spectrum. The substitution pattern dictates the spatial relationship between the remaining protons on the ring, which in turn governs how their nuclear spins interact.

G cluster_synthesis Synthetic Origin cluster_outcome Potential Products cluster_validation Validation Imperative Start Starting Material: 4-Acetoxyacetanilide Reaction Fries Rearrangement (e.g., AlCl₃) Start->Reaction Product Desired Product: This compound Reaction->Product ortho-migration (Desired) Isomer Isomeric Impurity: N-(2-Acetyl-4-hydroxyphenyl)acetamide Reaction->Isomer para-migration (Side-Product) Goal Unambiguous Structural Confirmation Required Product->Goal Isomer->Goal

Caption: The Fries Rearrangement synthetic pathway and the resulting validation challenge.

Comparative Data: ¹H NMR Spectral Predictions

The table below contrasts the expected ¹H NMR signals for the desired product and its most likely isomeric impurity. The differences in predicted chemical shifts and, most critically, the coupling patterns provide a clear diagnostic fingerprint.

Proton Assignment This compound (Desired Product) N-(2-Acetyl-4-hydroxyphenyl)acetamide (Isomeric Impurity) Rationale for Distinction
Aromatic H (ortho to -OH) ~6.8 ppm (d, J ≈ 8.5 Hz)~7.3 ppm (dd, J ≈ 8.5, 2.5 Hz)The environment and coupling partners are distinctly different.
Aromatic H (ortho to -NHAc) ~7.2 ppm (dd, J ≈ 8.5, 2.6 Hz)~7.5 ppm (d, J ≈ 2.5 Hz)The presence of a large ortho coupling constant (~8.5 Hz) is absent for this proton in the impurity.
Aromatic H (ortho to -Ac) ~7.8 ppm (d, J ≈ 2.6 Hz)~6.7 ppm (d, J ≈ 8.5 Hz)The chemical shift is significantly downfield in the desired product due to the deshielding effect of the adjacent acetyl carbonyl.
Amide N-H ~9.6 ppm (s, 1H)~9.8 ppm (s, 1H)Broad singlet, less diagnostic for isomer differentiation.
Phenolic O-H ~9.0 ppm (s, 1H)~12.0 ppm (s, 1H)The phenolic proton in the impurity is strongly deshielded due to intramolecular hydrogen bonding with the ortho-acetyl group. This is a major diagnostic indicator.
Acetyl -CH₃ ~2.5 ppm (s, 3H)~2.6 ppm (s, 3H)Similar chemical shifts.
Acetamide -CH₃ ~2.0 ppm (s, 3H)~2.1 ppm (s, 3H)Similar chemical shifts.

Note: Chemical shifts (ppm) are predicted and may vary based on solvent (e.g., DMSO-d₆) and concentration.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>32).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range C-H correlations, which can definitively link the acetyl carbon to its position on the ring.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate peaks and assign chemical shifts and coupling constants.

Chapter 2: The Secondary Check - Functional Group Transformation with Infrared (IR) Spectroscopy

While NMR confirms the molecular skeleton, Infrared (IR) spectroscopy provides orthogonal validation by confirming the presence of key functional groups and, crucially, the disappearance of the starting material's characteristic ester functionality.

Expertise in Action: A Story of Conversion

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone. This is a distinct functional group transformation that IR spectroscopy is perfectly suited to verify. The most telling evidence is the shift in the carbonyl (C=O) stretching frequency.

Comparative Data: Key IR Absorptions
Functional Group 4-Acetoxyacetanilide (Starting Material) This compound (Product) Rationale for Distinction
Phenolic O-H Absent~3300-3500 cm⁻¹ (Broad)Appearance of a broad hydroxyl stretch confirms the generation of the phenol.
Amide N-H ~3300 cm⁻¹ (Sharp)~3300 cm⁻¹ (Sharp)Present in both, but may be overlapped by the broad O-H stretch in the product.
Ester C=O ~1750-1770 cm⁻¹AbsentDisappearance of the high-frequency ester carbonyl is definitive proof of reaction completion.
Ketone C=O Absent~1650-1670 cm⁻¹Appearance of a ketone carbonyl confirms the acetyl group migration.
Amide C=O ~1670-1690 cm⁻¹~1660-1680 cm⁻¹Present in both, may overlap with the ketone C=O in the product.
Protocol: Attenuated Total Reflectance (ATR) IR Analysis
  • Sample Preparation: Place a small, solvent-free sample of the purified solid directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-650 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.

  • Data Analysis: Label the significant peaks and compare them to the expected frequencies for the product and the starting material.

G Sample Purified Solid Sample NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR IR IR Analysis (ATR) Sample->IR MS MS Analysis (HRMS) Sample->MS Data1 Connectivity & Isomer Identity NMR->Data1 Data2 Functional Group Confirmation IR->Data2 Data3 Molecular Formula Confirmation MS->Data3 Conclusion Unambiguous Structure This compound Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Integrated analytical workflow for structural validation.

Chapter 3: The Final Verdict - Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

The final piece of the structural puzzle is confirming the elemental composition. While low-resolution mass spectrometry can confirm the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unequivocal determination of the molecular formula.

Expertise in Action: The Power of Exact Mass

This compound has a molecular formula of C₁₀H₁₁NO₃.[1] Any deviation from the calculated exact mass of this formula, even by a few parts per million (ppm), would indicate an incorrect assignment or the presence of an unexpected adduct.

Comparative Data: Mass Spectrometry
Parameter Expected Value for C₁₀H₁₁NO₃ Significance
Nominal Mass 193 g/mol Confirms the molecular weight, consistent with isomers.
Monoisotopic Mass 193.0739 g/mol Calculated exact mass for the most abundant isotopes.
Observed Mass (HRMS) Within 5 ppm of 193.0739An observed mass of, for example, 193.0735 would be a strong confirmation of the C₁₀H₁₁NO₃ formula.
Key Fragment (MS/MS) m/z 151 ([M-CH₂CO]+)Loss of ketene from the acetamide group is a characteristic fragmentation pathway.
Key Fragment (MS/MS) m/z 178 ([M-CH₃]+)Loss of a methyl radical from one of the acetyl groups.
Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern.

Conclusion: A Triad of Trustworthiness

  • NMR definitively establishes the connectivity and solves the critical issue of isomerism .

  • IR confirms the functional group transformation , proving the intended chemical reaction has occurred.

  • HRMS provides the final, unambiguous confirmation of the elemental formula .

By employing this multi-technique approach, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity of subsequent research and development efforts.

References

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement . Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Fries Rearrangement - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals . Open Access Journals. Available at: [Link]

  • The Advancement of Analytical Techniques in Drug Development and Validation . Taylor & Francis Online. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) is a structural analog of the widely used analgesic Acetaminophen (APAP).[1][2] Characterized by the addition of an acetyl group at the ortho position relative to the hydroxyl group (position 3 on the phenyl ring), this compound represents a critical subject for Structure-Activity Relationship (SAR) studies.[1]

While Acetaminophen is the gold standard for non-opioid analgesia, its therapeutic window is limited by hepatotoxicity via the CYP450-mediated formation of NAPQI (N-acetyl-p-benzoquinone imine).[1] This guide provides a rigorous experimental framework to compare the 3-acetyl analog against APAP, focusing on whether the steric and electronic effects of the 3-acetyl substituent mitigate this toxicity while preserving cyclooxygenase (COX) inhibition.[1]

Chemical Identity Table[1][2][3]
FeatureTarget Molecule Reference Standard (APAP) Negative Control (AMAP)
Common Name 3'-Acetyl-4'-hydroxyacetanilideAcetaminophen / Paracetamol3-Hydroxyacetanilide
Structure Acetamide + Phenyl + 4-OH + 3-Acetyl Acetamide + Phenyl + 4-OHAcetamide + Phenyl + 3-OH
CAS Number 7298-67-1103-90-2621-42-1
Molecular Weight 193.20 g/mol 151.16 g/mol 151.16 g/mol
Key SAR Feature Steric Bulk: High (3-Acetyl group) Electronic: Electron-withdrawingSteric Bulk: Low Electronic: Electron-donating (OH)Regioisomer: Meta-OH prevents quinone formation
Primary Risk Potential Hepatotoxicity (Unknown)Proven Hepatotoxicity (NAPQI)Non-Hepatotoxic

Mechanism of Action & Toxicity Pathways

To evaluate the 3-acetyl analog, one must understand the activation pathway of APAP.[1] The primary hypothesis for the analog is that the 3-acetyl group may sterically hinder the enzymatic oxidation required to form the toxic quinoneimine metabolite, or alternatively, alter the binding affinity to COX enzymes.[1]

Comparative Metabolic Pathway (Hypothetical)

The following diagram illustrates the established APAP toxicity pathway and the theoretical divergence point for the 3-acetyl analog.

MetabolicPathway APAP Acetaminophen (APAP) CYP2E1 CYP2E1 / CYP3A4 (Oxidation) APAP->CYP2E1 Major Route Analog 3-Acetyl Analog (Target) Analog->CYP2E1 ?? Affinity SafeExcretion Renal Excretion (Non-Toxic) Analog->SafeExcretion Direct Glucuronidation NAPQI NAPQI (Toxic Intermediate) CYP2E1->NAPQI Reactive Species AnalogOx Oxidized Analog (Sterically Hindered?) CYP2E1->AnalogOx Potential Blockage (Steric Bulk) GSH Glutathione Conjugation NAPQI->GSH Detoxification Toxicity Hepatocellular Necrosis NAPQI->Toxicity GSH Depletion AnalogOx->Toxicity Reduced Risk? GSH->SafeExcretion

Figure 1: Comparative metabolic fate.[1] The 3-acetyl group (Target) may introduce steric hindrance at the CYP2E1 oxidation site, potentially reducing the formation of toxic quinoneimine intermediates compared to APAP.[1]

Experimental Module A: In Vitro Hepatotoxicity

This protocol differentiates the compounds based on cell viability in metabolically competent cells.[1] Standard cell lines (e.g., HeLa) lack the CYP450 enzymes necessary to generate NAPQI.[1] Therefore, HepaRG or Primary Human Hepatocytes (PHH) are required.[1]

Protocol: Multiplexed Cytotoxicity Screening

Objective: Determine the LC50 (Lethal Concentration 50%) and mechanism of cell death.[1]

  • Cell Seeding:

    • Seed HepaRG cells (differentiated) at

      
       cells/well in 96-well collagen-coated plates.
      
    • Allow attachment for 24 hours in Williams' E Medium.[1]

  • Compound Treatment:

    • Test Compound: this compound (0, 1, 5, 10, 20, 50 mM).[1]

    • Positive Control: Acetaminophen (APAP) (Same concentration range).[1]

    • Negative Control: 3-Hydroxyacetanilide (AMAP) (Non-toxic isomer).[1]

    • Vehicle: DMSO (Final concentration < 0.5%).[1]

  • Incubation:

    • Incubate for 24 and 48 hours at 37°C, 5% CO2.

  • Readout (Dual Assay):

    • LDH Release (Membrane Integrity): Collect 50 µL supernatant. Add LDH reaction mix. Read Absorbance at 490 nm.[1] High signal = Necrosis (Toxic).[1]

    • ATP Content (Cell Viability): Lyse remaining cells with CellTiter-Glo® reagent.[1] Read Luminescence. Low signal = Mitochondrial dysfunction.[1]

Data Interpretation:

  • If Target LC50 >> APAP LC50 : The 3-acetyl group successfully mitigates toxicity.[1]

  • If Target LC50 ≈ APAP LC50 : The modification does not prevent toxic metabolite formation.[1]

Experimental Module B: COX Inhibition (Efficacy)

To ensure the structural modification has not destroyed the analgesic efficacy, you must verify binding to Cyclooxygenase enzymes.[1]

Protocol: COX-1/COX-2 Fluorescent Inhibitor Screening

Rationale: APAP is a weak inhibitor of COX-1/2 (often acting via the peroxidase site).[1] The 3-acetyl group adds bulk that may prevent entry into the COX active site.[1]

  • Reagent Prep: Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical).[1]

  • Reaction Setup:

    • Enzyme: Recombinant human COX-1 and COX-2.[1]

    • Substrate: Arachidonic acid (AA) + ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Procedure:

    • Incubate Enzyme + Test Compound (Target vs. APAP) for 10 mins.

    • Initiate reaction with Arachidonic Acid.[1]

    • Reaction produces Resorufin (highly fluorescent).[1]

  • Measurement:

    • Excitation: 530 nm / Emission: 590 nm.[1]

  • Calculation:

    • 
      [1]
      

Scientific Causality: If the 3-acetyl analog fails to inhibit COX enzymes at concentrations where APAP is active (


), the compound is likely therapeutically inert , regardless of its safety profile.[1]

Experimental Module C: Metabolic Stability & Clearance

The presence of the acetyl group increases lipophilicity (LogP), which may alter metabolic clearance rates.[1]

Workflow Diagram: Stability Screening

StabilityWorkflow Start Compound Preparation (1 µM in Buffer) Microsomes Add Human Liver Microsomes (HLM) + NADPH Start->Microsomes Timepoints Sampling Points: 0, 15, 30, 60 min Microsomes->Timepoints Quench Quench with Acetonitrile (Precipitate Proteins) Timepoints->Quench Analysis LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis Result Calculate Intrinsic Clearance (CLint) Analysis->Result

Figure 2: Microsomal stability workflow. This assay determines if the 3-acetyl group protects the molecule from rapid hepatic degradation compared to APAP.[1]

Methodology:

  • Incubate 1 µM of this compound with pooled Human Liver Microsomes (HLM).[1]

  • Monitor disappearance of the parent peak using LC-MS/MS (MRM mode).[1]

  • Reference: Compare

    
     against APAP (
    
    
    
    hours in vivo equivalent).
  • Expectation: The acetyl group may make the molecule more resistant to glucuronidation due to steric hindrance at the adjacent hydroxyl group, potentially increasing half-life.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81720, this compound.[1] Retrieved January 31, 2026 from [Link][1]

  • Nelson, E. B. (1980). The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice.[1][3] Research Communications in Chemical Pathology and Pharmacology.[1][3] Retrieved from [Link]

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: acetaminophen pathway.[1] Pharmacogenetics and Genomics.[1] (Validating the APAP/NAPQI pathway). Retrieved from [Link]

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A Comparative Guide to Establishing the Limit of Detection for N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate measurement of impurities is paramount. N-(3-Acetyl-4-hydroxyphenyl)acetamide, a potential process impurity or degradation product, requires sensitive analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) for this compound, offering practical insights and a detailed experimental protocol for researchers, scientists, and drug development professionals.

The Critical Role of the Limit of Detection (LOD)

The Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1] Establishing a robust and accurate LOD is a critical component of analytical method validation, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] An appropriately determined LOD ensures that a method is sensitive enough to identify potentially harmful impurities, thereby safeguarding patient safety and ensuring product quality.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a sensitive and specific analytical method.

  • Chemical Structure:

    • Molecular Formula: C₁₀H₁₁NO₃[4][5]

    • Molecular Weight: 193.20 g/mol [4][5]

    • Key Functional Groups: Acetyl, hydroxyl, and acetamide groups. These groups influence the molecule's polarity, solubility, and chromatographic behavior.

  • Physical Properties:

    • Melting Point: 167-168°C[5]

    • Solubility: While specific data for this isomer is limited, its structural similarity to paracetamol (N-(4-hydroxyphenyl)acetamide) suggests moderate solubility in water and good solubility in organic solvents like methanol and acetonitrile.[6]

The presence of a chromophore in its structure makes it amenable to UV-Vis spectrophotometric detection, a common technique in High-Performance Liquid Chromatography (HPLC).

Methodologies for LOD Determination: A Comparative Overview

The ICH Q2(R1) guideline outlines several approaches for determining the LOD.[7] The choice of method depends on the nature of the analytical procedure and the instrumentation used.

  • Visual Evaluation: This method is used for non-instrumental methods but can also be applied to instrumental ones. It involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which it can be reliably detected by visual inspection.[7] While simple, it is subjective and not recommended for the formal validation of quantitative chromatographic methods.

  • Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise.[7][8] The LOD is typically established at a concentration where the signal-to-noise ratio is between 3:1 and 2:1.[8][9][10] This method is widely used in chromatography. The determination involves comparing the signal from a sample with a known low concentration of the analyte to the noise of the baseline from a blank sample.[7]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD is calculated using the formula:

    LOD = 3.3 * (σ / S)

    Where:

    • σ (sigma) = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of the blank responses.[7][11][12]

    • S = the slope of the calibration curve.[7][11][12]

    This method is preferred for its statistical foundation and objectivity.

Comparative Analysis of Analytical Techniques

The choice of analytical instrumentation is critical for achieving the desired sensitivity.

Technique Principle Typical LOD Range Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.ng/mL to low µg/mLRobust, cost-effective, widely available.Moderate sensitivity.
LC-MS Separation by HPLC coupled with mass analysis for detection.pg/mL to low ng/mLHigh sensitivity and selectivity, structural confirmation.[13][14]Higher cost, complexity, potential for matrix effects.
GC-MS Separation of volatile compounds, detection by mass spectrometry.pg/mL to low ng/mLExcellent for volatile and semi-volatile compounds.May require derivatization for non-volatile analytes.

For routine quality control of this compound, HPLC-UV is often the method of choice due to its balance of sensitivity, robustness, and cost-effectiveness. LC-MS is typically employed for trace-level analysis or when definitive structural confirmation is required.

Experimental Protocol: Establishing LOD for this compound via HPLC-UV

This protocol details a step-by-step methodology for determining the LOD using the statistically robust calibration curve method, in line with ICH guidelines.

Instrumentation and Materials
  • HPLC System: With a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals:

    • This compound reference standard

    • HPLC-grade acetonitrile and water

    • Phosphoric acid or formic acid (for mobile phase modification)[15]

  • Volumetric glassware and analytical balance

Chromatographic Conditions
  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile is a common starting point for reverse-phase separation of polar compounds.[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by analyzing a standard solution and identifying the wavelength of maximum absorbance (λmax).

LOD Determination Workflow (Based on Calibration Curve)

The following workflow provides a self-validating system for determining the LOD.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Verification A Prepare Stock Solution of Analyte B Serially Dilute to Low Concentrations (e.g., 0.01 - 1.0 µg/mL) A->B C Inject Each Standard Multiple Times (n≥6) B->C D Record Peak Areas C->D E Construct Calibration Curve (Concentration vs. Peak Area) D->E F Calculate Slope (S) and Standard Deviation of Intercept (σ) E->F G Calculate LOD = 3.3 * (σ / S) F->G H Prepare and Analyze a Sample at the Calculated LOD Concentration G->H I Verify Detectable Peak (S/N ≈ 3:1) H->I

Caption: Workflow for LOD determination using the calibration curve method.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards at concentrations bracketing the expected LOD (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL).

  • Analysis:

    • Inject a blank solution (diluent) multiple times (e.g., 6 times) to establish the baseline noise and ensure no interfering peaks are present.

    • Inject each calibration standard multiple times (e.g., 3-6 times) to obtain statistically relevant data.

  • Data Processing and Calculation:

    • Integrate the peak area for the analyte in each chromatogram.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), the slope (S or m), and the standard deviation of the y-intercept (σ or the standard error of the intercept).

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[11][16]

  • Verification:

    • Prepare a new standard solution at the calculated LOD concentration.

    • Inject this solution multiple times and verify that the analyte peak is consistently detectable with a signal-to-noise ratio of approximately 3:1. This step confirms the calculated LOD.

Conclusion

Establishing a reliable limit of detection for this compound is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. While several methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve offers the highest degree of statistical confidence and is recommended for formal method validation. HPLC-UV provides a robust and accessible platform for this determination. For even lower detection limits, more sensitive techniques like LC-MS may be necessary. By following a structured and scientifically sound protocol, researchers can confidently establish the LOD and ensure their analytical methods are fit for their intended purpose, aligning with the rigorous standards of the pharmaceutical industry.

References

  • SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Lösungsfabrik. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. Retrieved from [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Chromatography Forum. (2020, December 19). Please help: HPLC method validation - Limit of detection. Retrieved from [Link]

  • Lösungsfabrik. (2019, June 20). How to determine the LOD using the calibration curve?. Retrieved from [Link]

  • Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ResearchGate. (2022, November 1). Calculation of the limit of detection (LOD) and limit of quantification (LOC) from the standard error of the intercept. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(3-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-hydroxyphenyl) acetamide (Paracetamol). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • KNAUER. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Retrieved from [Link]

  • ResearchGate. (2016, April 21). How to calculate the detection limit from the calibration curve?. Retrieved from [Link]

  • Chromatography Online. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • YouTube. (2024, January 21). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

Sources

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